3-Bromo-N,N-dimethylpropan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJXEPRNRDVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498359 | |
| Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53929-74-1 | |
| Record name | 3-Bromo-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine, a key intermediate in the synthesis of a variety of pharmaceutical compounds. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications in drug development, particularly in the synthesis of antipsychotic and antidepressant medications.
Chemical and Physical Properties
This compound, also known as (3-bromopropyl)dimethylamine, is a tertiary amine and a halogenated hydrocarbon. It is commonly used in its hydrobromide salt form for better stability and handling. The key properties of both the free base and its hydrobromide salt are summarized in the table below.
| Property | Value (Free Base) | Value (Hydrobromide Salt) |
| Molecular Formula | C₅H₁₂BrN | C₅H₁₃Br₂N |
| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol [2] |
| CAS Number | 53929-74-1[1] | 5845-30-7[3] |
| Appearance | Colorless liquid | Solid |
| Boiling Point | 130-135 °C | Not applicable |
| Melting Point | Not available | 107-109 °C |
| Solubility | Soluble in organic solvents, insoluble in water. | Data not available |
| pKa | 9.14 ± 0.28 (Predicted) | Not applicable |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the bromination of 3-(dimethylamino)-1-propanol. This can be achieved using various brominating agents, such as hydrobromic acid or phosphorus tribromide.
Experimental Protocol: Bromination using Hydrobromic Acid
This protocol is adapted from analogous procedures for the conversion of alcohols to alkyl bromides.
Materials:
-
3-(Dimethylamino)-1-propanol
-
Concentrated Hydrobromic Acid (48%)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole of 3-(dimethylamino)-1-propanol.
-
Addition of Reagents: Slowly add 1.2 moles of 48% hydrobromic acid to the flask while cooling in an ice bath to manage the exothermic reaction. After the initial addition, cautiously add 0.3 moles of concentrated sulfuric acid dropwise.
-
Reflux: Heat the mixture to reflux and maintain it for 3-4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the mixture with water to remove any remaining acid and water-soluble impurities.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer.
-
-
Extraction and Drying:
-
Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound serves as a critical building block for introducing the dimethylaminopropyl side chain into various drug molecules. This moiety is a common feature in many centrally acting pharmaceuticals, particularly tricyclic antidepressants and phenothiazine antipsychotics. The tertiary amine is often crucial for the drug's interaction with its biological target and for its pharmacokinetic properties.
Synthesis of Chlorpromazine (an Antipsychotic)
Chlorpromazine, a first-generation antipsychotic, is synthesized by the alkylation of 2-chlorophenothiazine with a side chain, for which 3-chloro-N,N-dimethylpropan-1-amine is often used.[4] this compound can be used as a more reactive alternative in this condensation reaction.[5]
Reaction Scheme:
2-chlorophenothiazine reacts with this compound in the presence of a strong base, such as sodium amide or sodium hydroxide with a phase transfer catalyst, to yield chlorpromazine.[4]
Synthesis of Imipramine (an Antidepressant)
Imipramine, a tricyclic antidepressant, is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with 3-(dimethylamino)propyl chloride.[6] Again, the bromo-analogue can be employed for this alkylation step.
Reaction Scheme:
The nitrogen atom of the iminodibenzyl ring acts as a nucleophile, attacking the electrophilic carbon of this compound, leading to the formation of imipramine. This reaction is typically carried out in the presence of a base like sodium amide.
Logical Workflow in Drug Synthesis
Caption: Role of the intermediate in drug synthesis.
Safety and Handling
This compound and its hydrobromide salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is a potential irritant and may be harmful if ingested or inhaled. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its synthesis from readily available starting materials is straightforward, and its reactivity makes it an excellent choice for introducing the dimethylaminopropyl side chain, a key pharmacophore in many centrally acting drugs. A thorough understanding of its properties and synthesis is essential for researchers and scientists working in the field of pharmaceutical development.
References
- 1. This compound | C5H12BrN | CID 12440775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrobromide [oakwoodchemical.com]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine and its Hydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine and its more commonly used hydrobromide salt. This bifunctional molecule serves as a critical building block in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its utility lies in its ability to introduce the dimethylaminopropyl moiety onto various scaffolds, a common structural feature in many drug candidates.
Chemical Identity and Structure
This compound is a tertiary amine and an alkyl halide. For stability and ease of handling, it is most frequently supplied and used as its hydrobromide salt.
-
Free Base: this compound
-
Hydrobromide Salt: this compound hydrobromide
The chemical structures are depicted below.
Caption: Chemical Structures of the Free Base and Hydrobromide Salt.
Physicochemical and Computed Properties
The properties of the free base and its hydrobromide salt are summarized below. The hydrobromide salt is a solid at room temperature, which simplifies handling and weighing for reactions.
| Property | This compound (Free Base) | This compound HBr (Salt) |
| CAS Number | 53929-74-1[1] | 5845-30-7[2] |
| Molecular Formula | C₅H₁₂BrN[1] | C₅H₁₃Br₂N[2] |
| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol [2] |
| Physical Form | Not specified (likely liquid) | Solid |
| Melting Point | Not available | 107-109 °C[3] |
| Boiling Point | Not available | 484.7 °C (at 760 mmHg, predicted)[4] |
| Purity (Typical) | Not specified | ≥95% to ≥97%[3] |
| Storage Conditions | Not specified | Room Temperature, Inert Atmosphere |
| XLogP3 (Computed) | 1.4 | Not applicable |
Applications in Drug Discovery and Development
This reagent is a key intermediate for the synthesis of various pharmaceutical compounds. Its primary function is to act as an alkylating agent, introducing a three-carbon chain with a terminal dimethylamino group. This functional group can be crucial for modulating a molecule's polarity, basicity, and ability to interact with biological targets.
Key Applications:
-
API Synthesis: It is a precursor or intermediate in the synthesis of numerous APIs. For example, the analogous chloro-reagent, N,N-dimethyl-3-chloropropylamine, is used in the synthesis of the first-generation antipsychotic drug Chlorpromazine .[1] this compound is identified as a related impurity in Chlorpromazine, indicating its potential use or formation in related synthetic routes.
-
Protein Degrader Building Blocks: The compound is classified as a building block for protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras).[2] The dimethylaminopropyl linker can be incorporated to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
The synthesis of Chlorpromazine provides a classical example of the type of reaction where this building block is employed. The key step involves the N-alkylation of the phenothiazine core.
Caption: Synthetic Pathway to Chlorpromazine via N-Alkylation.
Experimental Protocols
The most common reaction involving this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile (typically a nitrogen or oxygen atom). The following is a representative protocol for the N-alkylation of a heterocyclic amine, based on procedures used for synthesizing compounds like Chlorpromazine.
Objective: To perform N-alkylation of a secondary amine on a heterocyclic core using this compound hydrobromide.
Materials:
-
Substrate (e.g., 2-chlorophenothiazine)
-
This compound hydrobromide
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), optional but recommended
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, nitrogen/argon inlet)
-
Magnetic stirrer and heating mantle
-
Materials for work-up (separatory funnel, organic solvents for extraction, drying agent like Na₂SO₄)
-
Materials for purification (e.g., silica gel for column chromatography)
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the heterocyclic substrate (1.0 eq) and the chosen solvent (e.g., Toluene).
-
Addition of Base: Add the base (e.g., NaOH, 1.2 eq) and the phase transfer catalyst (e.g., Tetrabutylammonium bromide, 0.04 eq). Stir the suspension.
-
Addition of Alkylating Agent: Add this compound hydrobromide (1.1 eq) to the mixture. Note: The base will neutralize the hydrobromide salt in situ to generate the reactive free amine.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-110 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: General Experimental Workflow for N-Alkylation.
Safety and Handling
This compound hydrobromide is classified as harmful and an irritant.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. 5845-30-7 CAS MSDS (this compound hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5845-30-7 Cas No. | this compound hydrobromide | Apollo [store.apolloscientific.co.uk]
- 4. (3-bromopropyl)dimethylamine hydrobromide5845-30-7,Purity90%_Enamine [molbase.com]
Navigating the Physicochemical Landscape of 3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS Number: 5845-30-7), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a foundational understanding of the compound's critical physicochemical properties.
Compound Profile
This compound hydrobromide is a white to off-white solid. Its chemical structure consists of a tertiary amine, a propyl chain with a terminal bromine atom, and a hydrobromide salt.
Chemical Structure:
-
Molecular Formula: C₅H₁₃Br₂N
-
Molecular Weight: 246.97 g/mol
-
IUPAC Name: 3-bromo-N,N-dimethylpropan-1-aminium bromide
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and reaction kinetics. Due to the lack of specific experimental data in publicly available literature for this compound hydrobromide, the following table presents representative solubility data based on the expected behavior of similar short-chain alkylamine hydrohalides.
Table 1: Representative Solubility of this compound Hydrobromide
| Solvent | Representative Solubility Category | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Freely Soluble | > 50 |
| Methanol | Soluble | 10 - 20 |
| Ethanol | Sparingly Soluble | 1 - 5 |
| Dichloromethane | Slightly Soluble | 0.1 - 1 |
| Acetone | Slightly Soluble | 0.1 - 1 |
| Toluene | Very Slightly Soluble | < 0.1 |
| Hexane | Practically Insoluble | < 0.01 |
Disclaimer: The data in this table is representative and estimated based on the chemical structure and properties of similar compounds. Experimental verification is required for precise quantitative values.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of this compound hydrobromide.
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of this compound hydrobromide to a series of sealed flasks, each containing a known volume of the test solvent.
-
Equilibration: Place the flasks in a temperature-controlled orbital shaker (e.g., at 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to permit the sedimentation of undissolved solid. For finely dispersed solids, centrifugation is recommended to achieve clear separation.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent.
Stability Profile
Understanding the stability of this compound hydrobromide is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways. The following sections detail its expected stability under various stress conditions.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Table 2: Representative Stability of this compound Hydrobromide under Forced Degradation Conditions
| Stress Condition | Reagents/Conditions | Expected Outcome |
| Hydrolytic | ||
| Acidic | 0.1 M HCl, 60°C | Potential for slow hydrolysis of the C-Br bond to form the corresponding alcohol. |
| Neutral | Water, 60°C | Expected to be relatively stable, with very slow hydrolysis. |
| Basic | 0.1 M NaOH, Room Temperature | Potential for elimination reaction (dehydrobromination) to form an alkene, and/or hydrolysis of the C-Br bond. |
| Oxidative | 3% H₂O₂, Room Temperature | Potential for oxidation of the amine or bromide. |
| Thermal (Solid State) | 60°C | Expected to be stable. |
| Photolytic | Solid and solution exposed to UV/Vis light (ICH Q1B) | Potential for degradation, particularly in solution. The C-Br bond may be susceptible to photolytic cleavage. |
Disclaimer: The expected outcomes are based on general chemical principles for bromoalkylamines. Experimental studies are necessary to confirm these predictions and identify specific degradation products.
Experimental Protocol: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies on this compound hydrobromide.
Workflow for Forced Degradation Study:
Caption: General workflow for conducting forced degradation studies.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrobromide in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Hydrolytic:
-
Acidic: Mix the stock solution with 0.1 M hydrochloric acid and heat to 60°C.
-
Neutral: Mix the stock solution with purified water and heat to 60°C.
-
Basic: Mix the stock solution with 0.1 M sodium hydroxide and maintain at room temperature.
-
-
Oxidative: Mix the stock solution with 3% hydrogen peroxide and maintain at room temperature.
-
Thermal: Store the solid compound in a temperature-controlled oven at 60°C.
-
Photolytic: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). For the thermal and photolytic solid-state studies, dissolve a portion of the solid in a suitable solvent at each time point.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the parent compound and detect the formation of any degradation products.
-
Degradant Identification: If significant degradation is observed, utilize techniques such as LC-MS and NMR to identify the structure of the degradation products.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions.
Potential Degradation Pathways Diagram:
Caption: Plausible degradation pathways for this compound hydrobromide.
Conclusion
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound hydrobromide. While specific experimental data is not widely available, the provided representative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to handle, formulate, and analyze this important chemical intermediate. It is strongly recommended that experimental verification of the data presented herein be conducted for any critical applications.
Spectroscopic Profile of 3-Bromo-N,N-dimethylpropan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-N,N-dimethylpropan-1-amine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate its acquisition and analysis in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on the chemical structure and typical spectroscopic values for similar functional groups and molecular fragments.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | Triplet | 2H | -CH₂-Br |
| ~2.40 | Triplet | 2H | -CH₂-N |
| ~2.25 | Singlet | 6H | -N(CH₃)₂ |
| ~2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~58.0 | -CH₂-N |
| ~45.0 | -N(CH₃)₂ |
| ~33.0 | -CH₂-Br |
| ~30.0 | -CH₂-CH₂-CH₂- |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2800 | Strong | C-H stretch (aliphatic) |
| 1470-1440 | Medium | C-H bend (alkane) |
| 1260-1000 | Medium | C-N stretch (amine)[1][2] |
| 650-550 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Predicted Fragment Ion | Notes |
| 165/167 | [C₅H₁₂BrN]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |
| 58 | [C₃H₈N]⁺ | Base peak, resulting from alpha-cleavage, loss of a bromomethyl radical. |
| 86/88 | [C₃H₇Br]⁺ | Loss of dimethylamine radical. |
| 42 | [C₂H₄N]⁺ | Further fragmentation. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR.
-
¹H NMR Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Decoupling: Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid at room temperature, a small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background Scan: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning: After the measurement, the ATR crystal should be carefully cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any sample residue.[5]
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. The sample is vaporized by heating in the ion source.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation.[8][9]
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway of the target molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reaction Mechanisms of 3-Bromo-N,N-dimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms of 3-Bromo-N,N-dimethylpropan-1-amine, a versatile building block in organic synthesis and drug development. The document details the principal reaction pathways, including intramolecular cyclization, intermolecular nucleophilic substitution, and elimination reactions. Emphasis is placed on providing quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms to facilitate a deeper understanding and practical application of its chemistry.
Introduction
This compound is a trifunctional molecule featuring a tertiary amine, a primary alkyl bromide, and a flexible three-carbon chain. This unique combination of functional groups allows it to undergo a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of this compound is primarily governed by the interplay between its nucleophilic tertiary amine and the electrophilic carbon bearing the bromine atom. This guide will explore the kinetics, thermodynamics, and mechanistic details of its key reactions.
Core Reaction Mechanisms
The primary reaction pathways of this compound are intramolecular cyclization, intermolecular nucleophilic substitution, and elimination. The preferred pathway is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of any external nucleophiles or bases.
Intramolecular Cyclization: Formation of 1,1-Dimethylazetidinium Bromide
In the absence of strong external nucleophiles or bases, this compound readily undergoes an intramolecular SN2 reaction to form a cyclic quaternary ammonium salt, 1,1-dimethylazetidinium bromide. The tertiary amine acts as an internal nucleophile, attacking the electrophilic carbon attached to the bromine atom.
In-Depth Technical Guide to the Safe Handling of 3-Bromo-N,N-dimethylpropan-1-amine and its Hydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Bromo-N,N-dimethylpropan-1-amine and its hydrobromide salt. The following sections detail physical and chemical properties, known hazards, handling and storage protocols, personal protective equipment recommendations, emergency procedures, and disposal guidelines to ensure the safe use of these compounds in a laboratory setting.
Chemical Identification and Physical Properties
This guide covers both the free base (CAS 53929-74-1) and the hydrobromide salt (CAS 5845-30-7) of this compound. It is crucial to distinguish between these two forms, as their physical and chemical properties differ.
Table 1: Physical and Chemical Properties
| Property | This compound (Free Base) | This compound Hydrobromide |
| CAS Number | 53929-74-1[1] | 5845-30-7 |
| Molecular Formula | C5H12BrN[1] | C5H13Br2N |
| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol |
| Appearance | Colorless liquid | Solid |
| Boiling Point | ~130-135 °C | Not available |
| Melting Point | Not available | 107-109 °C |
| Density | 1.263 g/cm³ | 1.45 g/cm³ |
| Solubility | Soluble in organic solvents, insoluble in water. | Not specified |
| pKa | 9.14 ± 0.28 (Predicted) | Not applicable |
Hazard Identification and Toxicological Information
Both the free base and the hydrobromide salt of this compound are considered hazardous chemicals. The hydrobromide salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Table 2: GHS Hazard Statements for this compound Hydrobromide
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Toxicological Data
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with these compounds.
Engineering Controls
-
All work with this compound and its salts, especially handling of the solid form and any procedures that could generate aerosols, must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling these compounds. A site-specific risk assessment should be conducted to determine if additional measures are necessary.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A full-face shield should be worn in situations with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for tears or holes before each use.
-
Laboratory Coat: A fully buttoned laboratory coat with tight-fitting cuffs is required.
-
Protective Clothing: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.
-
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is required when handling the solid hydrobromide salt outside of a fume hood or if dust generation is likely.
Caption: PPE selection workflow for handling this compound.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or vapors.
-
Weigh and transfer solid material in a fume hood to minimize dust exposure.
-
Use appropriate tools (e.g., spatula) to handle solids and avoid creating dust.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store in an inert atmosphere.
-
Incompatible materials: Strong oxidizing agents.
Experimental Protocols: Emergency Procedures
First-Aid Measures
-
General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a physician.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Accidental Release Measures (Spill Cleanup)
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid breathing dust or vapors and prevent contact with the spilled material. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains, water courses, or the soil.
-
Methods for Cleaning Up:
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.
-
References
A Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine, a key building block in contemporary drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its commercial availability, chemical and physical properties, and a representative synthetic protocol. Furthermore, it elucidates its critical role in the synthesis of PROTACs and the underlying mechanism of action of these novel therapeutic agents.
Commercial Availability and Suppliers
This compound is readily available commercially, primarily as its hydrobromide salt (CAS No. 5845-30-7). This form offers enhanced stability and ease of handling compared to the free base. Several chemical suppliers offer this compound in various purities and quantities, catering to both research and development needs.
Table 1: Prominent Commercial Suppliers of this compound Hydrobromide
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Sigma-Aldrich | This compound hydrobromide | 5845-30-7 | ≥95% | Available in various quantities from milligrams to hundreds of grams. |
| Manchester Organics | 3-Bromo-N,N-dimethyl-propan-1-amine hydrobromide | 5845-30-7 | Not specified | Lead time of 4-6 weeks may be required. |
| Synthonix | This compound hydrobromide | 5845-30-7 | 95% | Typically in-stock. |
| Apollo Scientific | This compound hydrobromide | 5845-30-7 | 95% | Available in various pack sizes. |
| Pharmaffiliates | This compound Hydrobromide | 5845-30-7 | High purity | Used as a pharmaceutical intermediate.[1] |
| Oakwood Chemical | This compound hydrobromide | 5845-30-7 | Not specified | Offers reagents for synthesis. |
| BLDpharm | This compound hydrobromide | 5845-30-7 | Not specified | Provides analytical data such as NMR, HPLC, LC-MS.[2] |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound and its hydrobromide salt is essential for its effective use in synthesis and drug development.
Table 2: Physicochemical Properties
| Property | This compound (Free Base) | This compound Hydrobromide |
| CAS Number | 53929-74-1 | 5845-30-7 |
| Molecular Formula | C₅H₁₂BrN | C₅H₁₃Br₂N |
| Molecular Weight | 166.06 g/mol | 246.97 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4] | Solid |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | 107-109 °C |
| Solubility | Soluble in water and various organic solvents.[4] | Soluble in water. |
| Density | Not available | 1.45 g/cm³ |
| IUPAC Name | This compound | N-(3-bromopropyl)-N,N-dimethylamine hydrobromide |
Synthesis and Experimental Protocols
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common laboratory-scale synthesis involves the bromination of 3-(dimethylamino)-1-propanol.
Representative Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Materials:
-
3-(Dimethylamino)-1-propanol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq) or concentrated hydrobromic acid (HBr)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethylamino)-1-propanol in the chosen anhydrous solvent.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the brominating agent (e.g., phosphorus tribromide) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary. For the hydrobromide salt, the free base can be treated with a solution of HBr in a suitable solvent.
-
Application in Drug Development: A Key Linker for PROTACs
The primary application of this compound in modern drug discovery is as a bifunctional linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to selectively degrade target proteins within the cell.
The Role of Linkers in PROTACs
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a precursor to the linker component, providing a reactive handle for conjugation to other parts of the PROTAC molecule.
Mechanism of Action of PROTACs
The mechanism of PROTAC-mediated protein degradation involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow for PROTAC Assembly
The synthesis of a PROTAC often involves a multi-step process where the linker, derived from precursors like this compound, is sequentially coupled to the POI ligand and the E3 ligase ligand. The bromo- functionality of the molecule allows for nucleophilic substitution reactions, for instance, with amine groups present on other synthetic intermediates.
Caption: General synthetic workflow for PROTAC assembly.
Safety Information
This compound hydrobromide should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and versatile chemical intermediate with a crucial role in the advancement of targeted protein degradation. Its application as a linker precursor in the synthesis of PROTACs underscores its importance to researchers and professionals in the field of drug development. A comprehensive understanding of its properties, synthesis, and applications is vital for the continued exploration and development of this promising class of therapeutics.
References
An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-N,N-dimethylpropan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the compound's characteristics, provides experimental protocols for its synthesis and analysis, and explores its reactivity and applications, particularly in the context of drug development. The information is presented to be a valuable resource for researchers and scientists working with this versatile molecule.
Core Properties of this compound
This compound, also known as (3-bromopropyl)dimethylamine, is a tertiary amine containing a reactive bromine atom. This bifunctional nature makes it a valuable reagent in organic synthesis. The free amine is a colorless to pale yellow liquid.[1] While it is often handled and sold as its more stable hydrobromide salt, this guide will focus on the properties of the free amine (CAS No: 53929-74-1).[2]
Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂BrN | [2] |
| Molecular Weight | 166.06 g/mol | [2] |
| CAS Number | 53929-74-1 | [2] |
| Boiling Point | 148.1 °C at 760 mmHg | [3] |
| Density | 1.263 g/cm³ | [3] |
| Solubility | Soluble in organic solvents. | [1] |
| XLogP3 | 1.4 | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the bromination of 3-dimethylaminopropan-1-ol. A standard laboratory procedure is detailed below.
Experimental Protocol: Synthesis from 3-Dimethylaminopropan-1-ol
This protocol describes the synthesis of this compound using phosphorus tribromide.
Materials:
-
3-Dimethylaminopropan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-dimethylaminopropan-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled solution via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification: Vacuum Distillation
The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.[4][5][6]
Equipment:
-
Distillation flask
-
Vigreux column
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum and heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound. The boiling point is approximately 51 °C at 15 Torr.
Analytical Methods
The purity and identity of this compound can be assessed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for quantitative analysis.[7][8][9][10][11]
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for amine and alkyl halide analysis (e.g., DB-5ms).
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Prepare a series of calibration standards of known concentrations.
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
The retention time and the mass spectrum of the sample are compared with those of a standard to confirm the identity and determine the purity of the compound.
Chemical Reactivity and Applications in Drug Development
This compound is a bifunctional molecule, with the tertiary amine acting as a base or nucleophile and the alkyl bromide serving as an electrophile in nucleophilic substitution reactions. This reactivity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
One of the most notable applications of this compound is in the synthesis of the antipsychotic drug Chlorpromazine.[12][13]
Synthesis of Chlorpromazine: A Key Application
The synthesis of Chlorpromazine involves the N-alkylation of 2-chlorophenothiazine with this compound (or its chloro-analogue) in the presence of a base.[3][12][14]
Experimental Protocol: Synthesis of Chlorpromazine
This protocol is adapted from a patented industrial process.[3][12][14]
Materials:
-
2-Chlorophenothiazine
-
3-Dimethylaminopropylchloride (can be substituted with the bromo-analogue)
-
Potassium hydroxide
-
Toluene
-
Water
Procedure:
-
To a mixture of 2-chlorophenothiazine and toluene, add an aqueous solution of potassium hydroxide at 30°C.
-
Heat the mixture to 98°C.
-
A solution of 3-dimethylaminopropylchloride in toluene is then added to the heated reaction mixture.
-
The reaction is maintained at 98°C for several hours, with the progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mass is cooled and quenched with water.
-
The organic layer is separated, washed, and the product is isolated, often as its hydrochloride salt.
Reaction Mechanism and Visualization
The core of the Chlorpromazine synthesis is a nucleophilic substitution (Sₙ2) reaction. The phenothiazine nitrogen, after deprotonation by the base, acts as a nucleophile and attacks the electrophilic carbon of the 3-halopropylamine, displacing the halide ion.
Below is a Graphviz diagram illustrating the key steps in the synthesis of Chlorpromazine.
Caption: Synthesis of Chlorpromazine via Sₙ2 reaction.
The Sₙ2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. In this specific reaction, the carbon is not chiral, but the concerted bond-forming and bond-breaking process is characteristic of the Sₙ2 pathway.
Caption: Sₙ2 mechanism of Chlorpromazine synthesis.
Conclusion
This compound is a fundamentally important building block in organic and medicinal chemistry. Its dual functionality allows for the straightforward introduction of a dimethylaminopropyl side chain, a common motif in many biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. A deeper understanding of this compound's characteristics and reactivity is crucial for its effective and safe utilization in research and development, particularly in the synthesis of pharmaceuticals such as Chlorpromazine.
References
- 1. SN2 Reaction Mechanism [chemistrysteps.com]
- 2. This compound | C5H12BrN | CID 12440775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 8. gassnova.no [gassnova.no]
- 9. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. patents.justia.com [patents.justia.com]
- 12. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. EP3533790A2 - An improved process for preparation of chlorpromazine or its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 14. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
A Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N,N-dimethylpropan-1-amine is a key bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive alkyl bromide and a tertiary amine, makes it a versatile building block for the introduction of a dimethylaminopropyl moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of its alternative names, physicochemical properties, a detailed synthetic protocol, and its application as a linker in advanced drug development strategies such as Proteolysis Targeting Chimeras (PROTACs).
Alternative Names and Synonyms
To ensure clarity and aid in literature searches, a comprehensive list of alternative names and synonyms for this compound and its common salt form, the hydrobromide, are presented below.
| Table 1: Alternative Names and Synonyms | |
| Systematic Name | This compound |
| IUPAC Name | This compound[1] |
| Common Synonyms | (3-Bromopropyl)dimethylamine |
| 1-Bromo-3-(dimethylamino)propane | |
| 3-(Dimethylamino)propyl bromide | |
| N-(3-bromopropyl)-N,N-dimethylamine | |
| CAS Number | 53929-74-1 (for the free base)[1] |
| Hydrobromide Salt Synonyms | This compound hydrobromide |
| N-(3-bromopropyl)-N,N-dimethylamine hydrobromide[2] | |
| 3-Dimethylaminopropyl bromide hydrobromide | |
| Hydrobromide Salt CAS Number | 5845-30-7[2] |
Physicochemical Properties
The physical and chemical properties of this compound and its hydrobromide salt are crucial for their handling, storage, and application in chemical reactions.
| Table 2: Physicochemical Properties | This compound (Free Base) | This compound Hydrobromide |
| Molecular Formula | C5H12BrN[1] | C5H13Br2N[3] |
| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol [3] |
| Appearance | Not specified (likely a liquid) | White to off-white crystalline solid |
| Purity | Not specified | Typically ≥95%[4] |
| Storage | Not specified | Inert atmosphere, room temperature[2] |
Experimental Protocols: Synthesis of this compound
While a variety of synthetic routes exist for haloamines, a common and effective method involves the reaction of a suitable precursor with a brominating agent, followed by amination. Below is a plausible, detailed experimental protocol for the synthesis of this compound, derived from established chemical principles.
Method 1: Synthesis from 3-(Dimethylamino)-1-propanol
This two-step process involves the initial synthesis of 3-(dimethylamino)-1-propanol followed by its conversion to the desired bromoalkane.
Step 1: Synthesis of 3-(Dimethylamino)-1-propanol
This reaction proceeds via a Michael addition of dimethylamine to acrolein, followed by reduction.
-
Materials:
-
Dimethylamine
-
Acrolein
-
Raney-Cobalt (Ra-Co) catalyst, THF-washed
-
Ammonia (NH3)
-
Water
-
Hydrogen gas (H2)
-
Autoclave reactor
-
-
Procedure:
-
In a 270 ml autoclave, charge 67.6 g (1.5 mol) of dimethylamine.
-
While cooling the reactor to 4°C, pump in 16.8 g (0.3 mol) of acrolein over a period of 60 minutes.
-
Stir the mixture for an additional 15 minutes at the same temperature.
-
In a separate 270 ml high-pressure autoclave, charge 1.8 g of THF-washed Raney-Cobalt catalyst, 51.0 g (3.0 mol) of ammonia, and 10.8 g (0.6 mol) of water.
-
Transfer the contents of the first autoclave to the second autoclave by injecting hydrogen gas.
-
Heat the second autoclave to 80°C and inject hydrogen to a pressure of 60 bar.
-
Maintain the pressure by the continuous addition of hydrogen and allow the hydrogenation to proceed for 2 hours.
-
After 2 hours, cool the reactor and carefully vent the excess hydrogen.
-
The product, 3-(dimethylamino)-1-propanol, can be isolated and purified by distillation.
-
Step 2: Bromination of 3-(Dimethylamino)-1-propanol
This step converts the alcohol to the corresponding alkyl bromide.
-
Materials:
-
3-(Dimethylamino)-1-propanol
-
Thionyl chloride (SOCl2) or a similar brominating agent (e.g., PBr3)
-
Anhydrous benzene or other suitable solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the purified 3-(dimethylamino)-1-propanol in anhydrous benzene.
-
Under an inert atmosphere (e.g., nitrogen), add thionyl chloride dropwise to the solution with stirring. An exothermic reaction may occur, so cooling may be necessary.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.
-
Applications in Drug Development: A Versatile Linker
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its bifunctional nature allows it to act as a linker, connecting different pharmacophores to create more complex and targeted therapeutic agents.
One of the most promising applications of such linkers is in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker's length, rigidity, and chemical composition are critical for the efficacy of a PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. Simple alkyl chains, such as the one provided by this compound, are often used as foundational elements in linker design due to their synthetic accessibility and flexibility.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow of how this compound can be utilized as a component of a linker in the synthesis of a PROTAC molecule.
Caption: Logical workflow for PROTAC synthesis using this compound as a linker precursor.
References
The Versatile Reactivity of 3-Bromo-N,N-dimethylpropan-1-amine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025 - The electrophilic nature of 3-Bromo-N,N-dimethylpropan-1-amine makes it a valuable building block in organic synthesis, particularly for the introduction of a dimethylaminopropyl moiety into a wide range of molecular scaffolds. This functionality is prevalent in many biologically active compounds, making the study of its reactivity with various nucleophiles a critical aspect of drug discovery and development. This technical guide provides a comprehensive overview of the reactivity of this compound with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Core Reactivity Principles: A Nucleophilic Substitution Hub
This compound primarily undergoes nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. The tertiary amine functionality within the molecule can also participate in reactions, particularly in the formation of quaternary ammonium salts. The general reaction scheme is depicted below:
Figure 1: General nucleophilic substitution reaction of this compound.
The reaction typically proceeds via an Sɴ2 mechanism, influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.
Quantitative Analysis of Reactivity with Various Nucleophiles
The reactivity of this compound has been evaluated with a range of nucleophiles. The following tables summarize the reaction conditions and corresponding yields for selected nucleophilic substitution reactions.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Piperidine (excess) | NMP/Toluene | 180 (Microwave) | 0.5 | ~77 (analogous reaction) | [1] |
| Aniline | Aniline | Not specified | Not specified | Not specified | High (qualitative) | [2][3][4] |
| Methoxide | Sodium Methoxide | Methanol/DMF | 110 | 0.5 | High (analogous reaction) | [5][6] |
Table 1: Reaction of this compound with N- and O-Nucleophiles.
Detailed Experimental Protocols
Reaction with Piperidine (Illustrative Protocol based on Analogous Reactions)
This protocol is adapted from the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives.[1]
Materials:
-
This compound
-
Piperidine
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
Procedure:
-
To a microwave reactor vessel, add this compound (1.0 mmol), piperidine (10.0 mmol), NMP (2 mL), and toluene (2 mL).
-
Seal the vessel and subject it to microwave irradiation at 180 °C for 30 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield N-(3-(dimethylamino)propyl)piperidine.
Reaction with Tertiary Amines: Quaternary Ammonium Salt Formation (Menschutkin Reaction)
The reaction of this compound with a tertiary amine leads to the formation of a quaternary ammonium salt, a reaction known as the Menschutkin reaction.
Figure 2: Menschutkin reaction for the synthesis of a quaternary ammonium salt.
General Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.
-
Add the tertiary amine (1.0-1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
The quaternary ammonium salt often precipitates from the solution and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
Intramolecular Cyclization: Formation of Azetidinium Salts
A key application of the reactivity of molecules containing both a nucleophile and a leaving group is intramolecular cyclization. In a derivative of this compound where the dimethylamino group is replaced by a secondary amine, intramolecular N-cyclization can occur to form a four-membered azetidinium ring.
Figure 3: Proposed intramolecular cyclization pathway to an azetidinium salt.
This type of cyclization is a powerful tool for the synthesis of strained heterocyclic systems, which are of interest in medicinal chemistry. The reaction is typically favored by high dilution to minimize intermolecular side reactions.
Conclusion
This compound is a versatile reagent whose reactivity with a broad spectrum of nucleophiles allows for the facile introduction of the dimethylaminopropyl group. The quantitative data and protocols provided herein serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel compounds with potential applications in drug development and materials science. Further investigation into the kinetics and optimization of these reactions will continue to expand the utility of this important synthetic building block.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pure.tue.nl [pure.tue.nl]
Methodological & Application
Application Notes and Protocols: Selective Mono-N-Alkylation of Primary Amines with 3-Bromo-N,N-dimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective mono-N-alkylation of primary amines is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The introduction of a dialkylaminoalkyl group can significantly modify the pharmacological properties of a molecule, such as its solubility, basicity, and ability to interact with biological targets. However, a common challenge in the alkylation of primary amines is the propensity for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. This mixture of products necessitates complex purification procedures and results in lower yields of the desired mono-alkylated product.
This document provides a detailed protocol for the selective mono-N-alkylation of primary amines using 3-Bromo-N,N-dimethylpropan-1-amine. The methodology is based on established principles of controlling amine reactivity to favor the formation of the desired N,N-dimethyl-N'-(substituted)propane-1,3-diamine product.
Reaction Principle and Strategy for Selectivity
The direct alkylation of a primary amine with an alkyl halide can lead to a mixture of products because the resulting secondary amine is often more nucleophilic than the starting primary amine. To circumvent this issue, a successful strategy involves the use of the primary amine as its hydrobromide salt.[1][2] In the presence of a suitable base, a controlled equilibrium is established. The base selectively deprotonates the primary amine hydrobromide to a small extent, liberating the free, reactive primary amine. Once the primary amine is alkylated, the resulting secondary amine, being more basic, is immediately protonated by the remaining primary amine hydrobromide. This protonated secondary amine is no longer nucleophilic and does not participate in further alkylation, thus ensuring high selectivity for the mono-alkylated product.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
Hydrobromic acid (48% aq. solution) or the pre-formed primary amine hydrobromide
-
This compound or its hydrobromide salt
-
Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
Step 1: Preparation of the Primary Amine Hydrobromide (if not using the pre-formed salt)
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of 48% aqueous hydrobromic acid dropwise with stirring.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure to obtain the amine hydrobromide salt.
Step 2: N-Alkylation Reaction
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine hydrobromide (1.0 eq) and anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add triethylamine (1.0-1.2 eq) to the suspension and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature (20-25 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the primary amine.
Step 3: Work-up and Purification
-
Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous NaHCO3 solution to remove any remaining acidic species.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield the pure N,N-dimethyl-N'-(substituted)propane-1,3-diamine.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the alkylation of various primary amines with different alkyl bromides, based on the principles of the described protocol.[3] While specific data for this compound is limited in the literature, these examples serve as a valuable guide for estimating reaction parameters.
| Entry | Primary Amine | Alkyl Halide | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | n-Butyl bromide | Et3N (1.0) | DMF | 9 | 76 |
| 2 | Benzylamine | n-Octyl bromide | Et3N (1.0) | DMF | 9 | 73 |
| 3 | Aniline | n-Pentyl bromide | Et3N (1.5) | DMF | 10 | 66 |
| 4 | Cyclohexylamine | n-Butyl bromide | Et3N (1.0) | DMF | 12 | 84 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the selective mono-N-alkylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the alkylation protocol.
Selectivity Mechanism
Caption: Mechanism illustrating the role of protonation in ensuring mono-alkylation selectivity.
References
Synthesis of Quaternary Ammonium Compounds Using 3-Bromo-N,N-dimethylpropan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium compounds (QACs) utilizing 3-Bromo-N,N-dimethylpropan-1-amine as a key reagent. QACs are a versatile class of molecules with a wide range of applications, including as antimicrobial agents, surfactants, phase-transfer catalysts, and in the development of novel therapeutic agents.
Introduction
Quaternary ammonium compounds are positively charged polyatomic ions of the structure [NR4]+, where R represents alkyl or aryl groups. Their synthesis is most commonly achieved through the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide. This compound is a valuable building block in this context, as it allows for the introduction of a dimethylaminopropyl moiety, which can be subsequently quaternized to yield QACs with specific functionalities.
The general reaction scheme involves the quaternization of a tertiary amine with this compound. The bromine atom serves as a good leaving group, facilitating the nucleophilic attack by the lone pair of electrons on the nitrogen atom of the tertiary amine.
Applications of Quaternary Ammonium Compounds
QACs synthesized from this compound have potential applications in various fields:
-
Antimicrobial Agents: QACs are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1] They are commonly used as disinfectants and antiseptics.
-
Cationic Surfactants: The amphiphilic nature of many QACs, possessing a hydrophilic charged head and a hydrophobic tail, makes them effective surfactants.[2]
-
Phase-Transfer Catalysts: QACs can facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates.
-
Drug Development: The cationic nature of QACs allows for interaction with negatively charged biological membranes, making them interesting candidates for drug delivery systems and as active pharmaceutical ingredients.
Experimental Protocols
The following protocols provide a general framework for the synthesis of quaternary ammonium compounds using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific tertiary amines.
General Protocol for the Synthesis of a Quaternary Ammonium Bromide
This protocol describes the reaction of a generic tertiary amine with this compound.
Materials:
-
Tertiary Amine (e.g., Triethylamine, Pyridine derivative)
-
This compound
-
Solvent (e.g., Acetonitrile, Chloroform, Ethanol, or solvent-free)
-
Magnetic stirrer and heating plate
-
Round-bottom flask with reflux condenser
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Precipitation solvent (e.g., diethyl ether, hexane)
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve the tertiary amine (1.0 equivalent) in the chosen solvent. If performing the reaction solvent-free, add the molten tertiary amine to the flask.
-
Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.
-
Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the tertiary amine. The reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
After the reaction is complete (typically 12-48 hours), cool the mixture to room temperature.
-
If the product precipitates out of the solution, it can be collected by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from an appropriate solvent system or by precipitation from a concentrated solution by adding a non-polar solvent.
-
Dry the purified quaternary ammonium salt under vacuum.
Purification of Quaternary Ammonium Compounds
Purification of the synthesized QAC is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Precipitation: The QAC is often insoluble in non-polar solvents like diethyl ether or hexane. Adding these solvents to a solution of the crude product in a polar solvent (e.g., ethanol, chloroform) can induce precipitation of the pure QAC.
-
Recrystallization: This technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure QAC will crystallize out, leaving impurities in the solution.
-
Washing: The crude product, if it is a solid, can be washed with a solvent in which the impurities are soluble but the product is not.
Data Presentation
The following table summarizes the yields for the synthesis of various quaternary ammonium compounds as reported in the literature. This data can serve as a reference for expected outcomes.
| Tertiary Amine | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylaminoethyl methacrylate | 6-Bromohexanoic acid | Chloroform | 50-55 | 24 | 68.8 | Not Found |
| N,N-Dimethylaminoethyl methacrylate | 11-Bromoundecanoic acid | Chloroform | 50-55 | 24 | 53.2 | Not Found |
| N,N-Dimethylaminoethyl methacrylate | (3-Iodopropyl)trimethoxysilane | Chloroform | 50-55 | 24 | 94.8 | Not Found |
| N,N-Dimethylaminoethyl methacrylate | (11-Bromoundecyl)trimethoxysilane | Chloroform | 50-55 | 24 | 36.0 | Not Found |
| Fatty Amide | 1-Bromobutane | - | 115 | 16 | 83.68 | [3] |
| Fatty Amide | 1-Chlorobutane | - | 115 | 16 | 81.63 | [3] |
| Fatty Amide | Iodoethane | - | 115 | 16 | 53.68 | [3] |
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a quaternary ammonium compound.
Caption: General workflow for the synthesis of quaternary ammonium compounds.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of QACs involves the disruption of the microbial cell membrane. The positively charged head of the QAC interacts with the negatively charged components of the cell membrane, leading to its destabilization and increased permeability. This ultimately results in the leakage of intracellular components and cell death.
Caption: Antimicrobial mechanism of action of quaternary ammonium compounds.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]
- 2. Buy N,N,N',N'-Tetramethyl-1,3-propanediamine (EVT-318700) | 110-95-2 [evitachem.com]
- 3. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: The Role of 3-Bromo-N,N-dimethylpropan-1-amine and Analogs in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-Bromo-N,N-dimethylpropan-1-amine and its chloro-analog, 3-Chloro-N,N-dimethylpropan-1-amine, in the preparation of key pharmaceutical intermediates. The focus is on the synthesis of first-generation antihistamines and selected antidepressants, highlighting the crucial role of these reagents in introducing the dimethylaminopropyl moiety, a common pharmacophore in these drug classes.
Introduction
This compound and its chlorinated counterpart are versatile alkylating agents widely employed in pharmaceutical synthesis. Their structure allows for the straightforward introduction of a dimethylaminopropyl group, which is a key structural feature in many biologically active molecules. This side chain is known to interact with various receptors, including histamine H1 and serotonin transporters, making it a critical component in antihistamines and antidepressants. This document outlines detailed synthetic protocols for several commercially significant pharmaceutical intermediates, providing quantitative data and visual workflows to aid in research and development.
Synthesis of Antihistamine Intermediates
The dimethylaminopropyl group is a hallmark of the alkylamine class of antihistamines. The following sections detail the synthesis of key intermediates for Brompheniramine, Chlorpheniramine, and Doxylamine.
Synthesis of Brompheniramine and Chlorpheniramine Intermediates
The synthesis of Brompheniramine and Chlorpheniramine follows a similar pathway, primarily differing in the halogen substituent on the phenyl ring. The key steps involve the formation of a diarylacetonitrile intermediate, followed by alkylation with a dimethylaminopropyl halide and subsequent hydrolysis and decarboxylation.
Reaction Scheme:
Caption: General synthesis pathway for Brompheniramine and Chlorpheniramine.
Table 1: Quantitative Data for Brompheniramine/Chlorpheniramine Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Chlorophenylacetonitrile, 2-Chloropyridine | Sodium amide, Toluene | 15 - Room Temp | 2 - 5 | 95 | [1] |
| 2 | Intermediate 1, 2-Dimethylaminochloroethane | Sodium amide, Toluene | 55 - 65 | 3 | Not specified | [2] |
| 3 | Intermediate 2 | Strong alkali | High Temp | Not specified | Not specified | [2] |
Experimental Protocol: Synthesis of Chlorpheniramine
Step 1: Preparation of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (Intermediate 1) [1]
-
To a reaction flask, add p-chlorophenylacetonitrile (200 g) and toluene (600 ml).
-
Cool the mixture to 15°C using an ice water bath.
-
Add 2-chloropyridine (100 g).
-
Slowly add sodium amide (51.5 g).
-
Allow the reaction to proceed at room temperature for 2-5 hours, monitoring completion by TLC.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with brine (200 ml).
-
Concentrate the organic phase to obtain Intermediate 1 as an oil (Yield: 190 g, 95%).
Step 2: Preparation of 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile (Intermediate 2) [2]
-
To the crude Intermediate 1 from the previous step in toluene, add sodium amide (108 g) at 0-10°C and stir for 1 hour.
-
Add N,N-dimethylchloroethane hydrochloride (200 g).
-
Heat the mixture to 55-65°C and stir for 3 hours.
-
Cool the system to 0-10°C and wash with water (3 x 300 ml).
-
Extract the toluene layer with 2N hydrochloric acid (600 ml).
-
The resulting acid water phase contains the hydrochloride salt of Intermediate 2.
Step 3: Preparation of Chlorpheniramine [2]
-
The acidic aqueous solution of Intermediate 2 is treated with a strong base (e.g., NaOH) at high temperature to induce hydrolysis and decarboxylation, yielding Chlorpheniramine.
-
The product is then extracted with an organic solvent and purified.
Synthesis of Doxylamine Intermediate
The synthesis of Doxylamine proceeds through a different pathway involving a Grignard reaction to form a carbinol intermediate, followed by a Williamson ether synthesis.
Reaction Scheme:
Caption: Synthesis pathway for Doxylamine.
Table 2: Quantitative Data for Doxylamine Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene, Magnesium, 2-Acetylpyridine | Diethyl ether or THF | Reflux | 1.5 - 2.5 (Grignard formation), >15 (reaction) | Not specified | [3][4] |
| 2 | 2-Pyridylphenylmethylcarbinol, 2-Dimethylaminoethyl chloride | Sodium amide, Xylene | Reflux | 4 - 6 (alkoxide formation), >18 (etherification) | 54 | [4][5] |
Experimental Protocol: Synthesis of Doxylamine [3][4][5]
Step 1: Synthesis of 2-Pyridylphenylmethylcarbinol
-
Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under reflux for 1.5-2.5 hours.
-
Slowly add a solution of 2-acetylpyridine in the same anhydrous solvent to the Grignard reagent. An exothermic reaction will occur.
-
Stir the reaction mixture for at least 15 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic phases.
-
Remove the solvent under reduced pressure and purify the crude 2-pyridylphenylmethylcarbinol by vacuum distillation.
Step 2: Synthesis of Doxylamine
-
In a three-necked flask, add sodium amide to xylene.
-
Under stirring, slowly add a solution of 2-pyridylphenylmethylcarbinol in xylene and reflux for 4-6 hours.
-
Slowly add a solution of 2-dimethylaminoethyl chloride in xylene and continue to reflux for at least 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with ice water.
-
Separate the organic layer, extract the aqueous phase with xylene, and combine the organic layers.
-
Dry the organic phase and remove the solvent by rotary evaporation.
-
Purify the crude doxylamine by column chromatography on silica gel.
Synthesis of Antidepressant Intermediates
This compound and its analogs are also utilized in the synthesis of certain antidepressants.
Synthesis of Zimelidine
Zimelidine, an early selective serotonin reuptake inhibitor (SSRI), can be synthesized from 3-(4-bromophenyl)-3-(pyridin-2-yl)acrylonitrile.
Reaction Scheme:
Caption: A potential synthetic pathway for Zimelidine.
Conclusion
This compound and its chemical relatives are indispensable reagents in the synthesis of a variety of pharmaceutical intermediates. The protocols and data presented herein demonstrate their application in constructing the core scaffolds of important antihistamines and antidepressants. The provided workflows and quantitative information are intended to serve as a valuable resource for researchers in the field of drug discovery and process development. Further optimization of these reactions can lead to more efficient and scalable syntheses of these vital pharmaceutical compounds.
References
- 1. Synthetic method of doxylamine succinate - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. CN103524403A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation using 3-Bromo-N,N-dimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of biologically active compounds. One common method for N-alkylation is the reaction of an amine with an alkyl halide. 3-Bromo-N,N-dimethylpropan-1-amine and its salts are versatile reagents for introducing a dimethylaminopropyl group onto a primary or secondary amine. This moiety is present in numerous pharmacologically active molecules.
This document provides a detailed guide for performing N-alkylation of a secondary amine using this compound hydrobromide as the alkylating agent, with piperidine serving as a representative substrate. The protocol outlines the reaction conditions, necessary reagents, and purification procedures.
Reaction Scheme
The overall reaction involves the nucleophilic substitution of the bromine atom in this compound by the secondary amine (piperidine), typically in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
General Reaction:
Example with Piperidine:
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative N-alkylation reaction of piperidine with this compound hydrobromide. This data is based on a typical laboratory-scale synthesis.
| Parameter | Value |
| Reactants | |
| Piperidine | 1.0 equivalent |
| This compound hydrobromide | 0.95 equivalents |
| Sodium Bicarbonate (NaHCO₃) | 2.5 equivalents |
| Solvent | |
| Ethanol (EtOH) | q.s. to achieve desired concentration |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C for Ethanol) |
| Reaction Time | 7 hours |
| Product | |
| Product Name | 1-(3-(Dimethylamino)propyl)piperidine |
| Yield | ~40-50% |
Experimental Protocol
This protocol details the step-by-step procedure for the N-alkylation of piperidine with this compound hydrobromide.
Materials:
-
Piperidine
-
This compound hydrobromide
-
Sodium bicarbonate (NaHCO₃), finely powdered
-
Ethanol (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Apparatus for distillation (optional, for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperidine (1.0 eq.), this compound hydrobromide (0.95 eq.), and finely powdered sodium bicarbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a stirrable slurry. The exact volume will depend on the scale of the reaction, but a concentration of approximately 0.5-1.0 M with respect to the limiting reagent is a reasonable starting point.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is around 7 hours.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (sodium bromide and unreacted sodium bicarbonate).
-
Wash the filter cake with a small amount of ethanol to recover any residual product.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Extraction:
-
To the resulting residue, add dichloromethane and water.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(3-(dimethylamino)propyl)piperidine.
-
Experimental Workflow Diagram```dot
Caption: Key steps in the N-alkylation reaction.
Application Notes and Protocols: Quaternization with 3-Bromo-N,N-dimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for quaternization utilizing 3-Bromo-N,N-dimethylpropan-1-amine. This versatile alkylating agent is employed in the synthesis of a variety of quaternary ammonium compounds, which have broad applications in drug development, materials science, and as phase-transfer catalysts.
Introduction to Quaternization
Quaternization is a chemical process that involves the alkylation of a tertiary amine to form a quaternary ammonium salt. This reaction, often referred to as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, in this case, this compound. The resulting quaternary ammonium salt possesses a permanent positive charge, which imparts unique chemical and physical properties.
Reaction Conditions Overview
The success of the quaternization reaction is influenced by several key parameters, including the nature of the substrate, the choice of solvent, reaction temperature, and reaction time. The following table summarizes representative reaction conditions for the quaternization of various nitrogen-containing substrates with this compound. These conditions are based on established principles of similar quaternization reactions.
Table 1: Representative Reaction Conditions for Quaternization with this compound
| Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pyridine | Acetonitrile (ACN) | 80 - 100 | 12 - 24 | 85 - 95 | Reaction can be monitored by the precipitation of the quaternary salt. |
| N-Methylimidazole | Dimethylformamide (DMF) | 80 - 100 | 8 - 16 | 90 - 98 | DMF is effective in solvating both reactants and the product. |
| Triethylamine | Tetrahydrofuran (THF) | 60 - 70 (Reflux) | 24 - 48 | 80 - 90 | A less polar solvent may be used if the product precipitates upon formation. |
| 4-Vinylpyridine | Dimethylformamide (DMF) | 80 - 90 | 12 - 24 | High | Used in the modification of polymers. |
| Triphenylphosphine | Toluene | 110 (Reflux) | 18 - 24 | 70 - 80 | Analogous reaction to form phosphonium salts. |
Experimental Protocol: General Procedure for Quaternization
This protocol provides a generalized methodology for the quaternization of a tertiary amine with this compound.
Materials:
-
Tertiary amine substrate
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Washing solvent (e.g., Diethyl ether, Acetone)
-
Drying apparatus (e.g., Vacuum oven)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the tertiary amine substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Alkylating Agent: To the stirred solution, add this compound (1.0 - 1.2 equivalents). The addition can be done portion-wise or via a dropping funnel.
-
Reaction: Heat the reaction mixture to the desired temperature (refer to Table 1) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the precipitation of the product.
-
Product Isolation:
-
If the product precipitates: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
If the product is soluble: Cool the reaction mixture to room temperature. Precipitate the product by adding a non-polar solvent (e.g., diethyl ether). Collect the solid by vacuum filtration or decantation.
-
-
Purification: Wash the isolated solid with a suitable solvent (e.g., diethyl ether or cold acetone) to remove any unreacted starting materials.
-
Drying: Dry the purified quaternary ammonium salt under vacuum to a constant weight.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quaternization reaction.
Caption: General workflow for the synthesis of quaternary ammonium salts.
Safety Precautions
-
This compound is a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many organic solvents are flammable. Ensure that all heating is performed using a heating mantle or oil bath and that no open flames are present.
-
Work under an inert atmosphere to prevent side reactions with moisture and oxygen, especially when using anhydrous solvents.
Application of 3-Bromo-N,N-dimethylpropan-1-amine in Cationic Polymer Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cationic polymers is a cornerstone of advanced drug and gene delivery systems. These polymers, characterized by their positive charges, can efficiently complex with negatively charged nucleic acids (DNA and RNA) and facilitate their entry into cells. One common method for preparing cationic polymers is through the quaternization of precursor polymers containing tertiary amine groups. This process involves the reaction of the tertiary amine with an alkyl halide, resulting in a permanently charged quaternary ammonium group. While various alkyl halides can be employed, this document explores the prospective application of 3-Bromo-N,N-dimethylpropan-1-amine in this context.
General Principles of Cationic Polymer Synthesis via Quaternization
The quaternization of tertiary amine-containing polymers is a versatile post-polymerization modification technique. This approach allows for the synthesis of a wide array of cationic polymers with tunable charge densities and functionalities. A common precursor polymer for this purpose is poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which possesses a tertiary amine group in its repeating unit.
The general reaction scheme involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen atom on the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium salt. The bromide ion from this compound would then act as the counter-ion.
Hypothetical Application in Drug Delivery
Cationic polymers synthesized using this compound could offer unique advantages in drug delivery applications. The presence of the dimethylamino group within the quaternizing agent itself could contribute to the overall charge density and buffering capacity of the final polymer. This "proton sponge" effect is believed to aid in the endosomal escape of the polymer-drug or polymer-gene complex, a critical step for successful intracellular delivery.
Experimental Protocols: A General Framework
Materials:
-
Precursor polymer (e.g., poly(2-(dimethylamino)ethyl methacrylate) - PDMAEMA)
-
This compound hydrobromide
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a polar aprotic solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolution of Precursor Polymer: Dissolve a known amount of the precursor polymer in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Addition of Quaternizing Agent: Add a stoichiometric excess of this compound hydrobromide to the polymer solution. The molar ratio of the quaternizing agent to the tertiary amine repeating units of the polymer will determine the theoretical degree of quaternization.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours) under an inert atmosphere. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the appearance of new signals corresponding to the protons of the quaternary ammonium group.
-
Purification: After the reaction is complete, the resulting cationic polymer is typically purified by dialysis against deionized water to remove unreacted reagents and solvent.
-
Isolation: The purified polymer solution is then lyophilized to obtain the final cationic polymer as a solid.
Characterization of the Cationic Polymer
The successful synthesis and characterization of the resulting cationic polymer would involve the following techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure and determine the degree of quaternization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.
-
Zeta Potential Measurement: To quantify the surface charge of the polymer, which is crucial for its interaction with nucleic acids.
Quantitative Data Summary
Due to the absence of specific experimental data in the literature for the reaction of this compound with a precursor polymer, a table of quantitative data cannot be provided. Researchers would need to perform the synthesis and characterization to generate this data. The table below is a template that could be used to summarize such future findings.
| Parameter | Value |
| Precursor Polymer | |
| Molecular Weight (Mn) | |
| Polydispersity Index (PDI) | |
| Reaction Conditions | |
| Solvent | |
| Molar Ratio (Quaternizing Agent:Amine) | |
| Temperature (°C) | |
| Reaction Time (h) | |
| Cationic Polymer | |
| Degree of Quaternization (%) | |
| Molecular Weight (Mn) | |
| Polydispersity Index (PDI) | |
| Zeta Potential (mV) |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a cationic polymer via quaternization.
Caption: General workflow for the synthesis and characterization of a cationic polymer.
Disclaimer: The provided protocols and information are based on general chemical principles and not on specific published data for the use of this compound in cationic polymer synthesis. Researchers should conduct their own thorough literature search and experimental validation. Safety precautions appropriate for handling all chemicals should be strictly followed.
Application of 3-Bromo-N,N-dimethylpropan-1-amine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N,N-dimethylpropan-1-amine is a versatile bifunctional molecule utilized in materials science for the introduction of tertiary amine or quaternary ammonium functionalities. Its chemical structure, featuring a reactive bromine atom and a nucleophilic dimethylamino group, allows for a variety of chemical modifications of polymers, surfaces, and nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers, surface modification of materials, and the preparation of ion-exchange membranes.
Key Applications
The primary application of this compound in materials science is as a quaternizing agent, converting tertiary amines into cationic quaternary ammonium groups. This imparts a permanent positive charge to the material, which is desirable for a range of applications including:
-
Functional Polymers: Creation of cationic polymers for use as flocculants, gene delivery vectors, and antimicrobial agents.
-
Surface Modification: Functionalization of surfaces to alter their charge, hydrophilicity, and reactivity. This is crucial for applications such as biocompatible coatings, sensors, and chromatography.
-
Ion-Exchange Resins and Membranes: Synthesis of materials for water purification, desalination, and fuel cells.
Application Note 1: Synthesis of Cationic Polymers for Flocculation
Overview: Cationic polymers are effective flocculants for wastewater treatment due to their ability to neutralize and bridge negatively charged colloidal particles. Quaternization of polymers containing tertiary amine groups with this compound is a common method to synthesize such materials.
Experimental Protocol: Quaternization of Poly(4-vinylpyridine) (P4VP)
This protocol describes the synthesis of a quaternized P4VP, a potent cationic flocculant.
Materials:
-
Poly(4-vinylpyridine) (P4VP)
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Round-bottom flask with a magnetic stirrer and condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Dissolution of P4VP: In a round-bottom flask, dissolve P4VP in anhydrous DMF under an inert atmosphere. The concentration of P4VP will depend on its molecular weight but is typically in the range of 5-10% (w/v).
-
Addition of Quaternizing Agent: Add a molar excess of this compound to the P4VP solution. The molar ratio of the quaternizing agent to the vinylpyridine monomer units is typically between 1.2:1 and 1.5:1 to ensure a high degree of quaternization.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by taking small aliquots and analyzing them by FTIR or NMR spectroscopy.
-
Precipitation and Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the quaternized polymer by slowly adding the reaction mixture to a large volume of diethyl ether with vigorous stirring.
-
Washing: Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents and solvent.
-
Drying: Dry the final product under vacuum at 40-50°C to a constant weight.
Characterization:
The degree of quaternization can be determined using ¹H NMR spectroscopy by comparing the integration of the aromatic protons of the pyridine ring with the newly formed quaternary ammonium protons.
Quantitative Data:
| Parameter | Value | Method of Analysis |
| Degree of Quaternization | > 90% | ¹H NMR Spectroscopy |
| Yield | > 95% | Gravimetric |
| Solubility | Water-soluble | Visual Inspection |
Logical Relationship of Quaternization:
Caption: Quaternization of Poly(4-vinylpyridine).
Application Note 2: Surface Modification of Silica Nanoparticles
Overview: The surface of silica nanoparticles can be functionalized with this compound to introduce positive charges. This modification enhances their interaction with negatively charged biological molecules and can be a precursor for further functionalization.
Experimental Protocol: Two-Step Surface Modification
This protocol involves an initial amination of the silica surface followed by quaternization.
Materials:
-
Silica Nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Toluene, anhydrous
-
Ethanol
-
Round-bottom flask with a magnetic stirrer and condenser
-
Centrifuge
Procedure:
Step 1: Amination of Silica Nanoparticles
-
Activation: Disperse the silica nanoparticles in anhydrous toluene.
-
APTES Addition: Add APTES to the nanoparticle suspension. The amount of APTES will depend on the surface area of the nanoparticles, but a common starting point is 2-5% (v/v) of the solvent.
-
Reaction: Reflux the mixture for 12-24 hours under an inert atmosphere.
-
Purification: Cool the suspension and collect the amine-functionalized nanoparticles by centrifugation. Wash the nanoparticles repeatedly with toluene and then ethanol to remove unreacted APTES. Dry the nanoparticles under vacuum.
Step 2: Quaternization of Amine-Functionalized Nanoparticles
-
Redispersion: Disperse the amine-functionalized silica nanoparticles in a suitable solvent such as DMF or ethanol.
-
Quaternizing Agent Addition: Add an excess of this compound to the suspension.
-
Reaction: Stir the mixture at 60-80°C for 24 hours.
-
Purification: Collect the quaternized nanoparticles by centrifugation. Wash the nanoparticles thoroughly with ethanol to remove unreacted reagents.
-
Drying: Dry the final product under vacuum.
Quantitative Data:
| Parameter | Before Modification | After Amination | After Quaternization | Method of Analysis |
| Zeta Potential (mV) | -25 to -35 | +20 to +30 | +40 to +50 | Dynamic Light Scattering |
| Surface Amine Density | N/A | Variable | N/A | Titration/XPS |
| Hydrodynamic Diameter (nm) | 100 | 110 | 115 | Dynamic Light Scattering |
Experimental Workflow for Surface Modification:
Caption: Two-step surface modification of silica nanoparticles.
Application Note 3: Preparation of Anion-Exchange Membranes
Overview: Anion-exchange membranes (AEMs) are essential components in various electrochemical applications. They are typically prepared by introducing cationic groups into a polymer matrix. This can be achieved by quaternizing a pre-formed brominated polymer with a tertiary amine like this compound, although the direct use of this compound to functionalize a polymer backbone is less common. A more prevalent method involves the quaternization of a polymer containing tertiary amine groups with an alkyl halide. For the purpose of this protocol, we will focus on the conceptual quaternization step of a suitable polymer precursor.
Conceptual Experimental Protocol: Quaternization of a Brominated Polymer
This protocol outlines a general procedure for the preparation of an AEM by reacting a brominated polymer with a tertiary amine.
Materials:
-
Brominated polymer (e.g., brominated poly(2,6-dimethyl-1,4-phenylene oxide), BPPO)
-
Tertiary amine (e.g., trimethylamine, as a more common example for this reaction)
-
N-methyl-2-pyrrolidone (NMP) or similar aprotic polar solvent
-
Casting plate (glass)
-
Drying oven
Procedure:
-
Polymer Dissolution: Dissolve the brominated polymer in NMP to form a homogeneous casting solution (typically 10-20 wt%).
-
Casting: Cast the polymer solution onto a clean, flat glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Evaporation: Dry the cast film in an oven at a controlled temperature (e.g., 60-80°C) to slowly evaporate the solvent.
-
Quaternization: Immerse the resulting polymer membrane in an aqueous or alcoholic solution of the tertiary amine (e.g., trimethylamine) at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 24-72 hours) to achieve quaternization.
-
Washing and Ion Exchange: Thoroughly wash the membrane with deionized water to remove any residual amine. To ensure the membrane is in a specific counter-ion form (e.g., Cl⁻ or OH⁻), it is typically equilibrated in a salt solution (e.g., NaCl) or a base solution (e.g., KOH).
-
Storage: Store the prepared AEM in deionized water.
Quantitative Data for Anion-Exchange Membranes:
| Parameter | Typical Value Range | Method of Analysis |
| Ion-Exchange Capacity (IEC) | 1.0 - 2.5 meq/g | Titration |
| Water Uptake | 20 - 80% | Gravimetric |
| Area Resistance | 0.5 - 5.0 Ω·cm² | Electrochemical Impedance Spectroscopy |
| Permselectivity | > 90% | Electrodialysis |
Logical Flow for Anion-Exchange Membrane Preparation:
Caption: General workflow for AEM preparation.
Conclusion
This compound is a valuable reagent in materials science for introducing cationic functionalities. The protocols provided herein offer a foundation for the synthesis of functional polymers, the modification of material surfaces, and the preparation of ion-exchange membranes. Researchers should note that reaction conditions may require optimization based on the specific polymer or substrate being used. Proper characterization of the resulting materials is essential to confirm successful functionalization and to understand their properties for the intended application.
Application Notes and Protocols for the Synthesis of Functionalized Amines in Drug Discovery using 3-Bromo-N,N-dimethylpropan-1-amine
Introduction
Functionalized amines are a cornerstone of modern medicinal chemistry, with their presence being integral to a vast array of pharmaceuticals. The introduction of amine-containing moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, affecting its solubility, basicity, and ability to interact with biological targets. One key building block for introducing a versatile dimethylaminopropyl group is 3-Bromo-N,N-dimethylpropan-1-amine. This reagent allows for the straightforward N-alkylation of a variety of nucleophiles, including primary and secondary amines, as well as the nitrogen of heterocyclic systems like indoles. This application note provides detailed protocols for the use of this compound in the synthesis of functionalized amines and offers insights into the biological relevance of the resulting structures.
Data Presentation
The following table summarizes a representative synthesis of a functionalized indole using a halo-N,N-dimethylpropan-1-amine, which serves as a model for reactions with this compound.
| Product | Starting Material | Reagents | Solvent | Conditions | Yield (%) |
| 3-(1H-indol-1-yl)-N,N-dimethylpropan-1-amine | Indole | 1. Sodium Hydride (NaH) 2. 3-Chloro-N,N-dimethylpropan-1-amine HCl* | DMF | 0 °C to room temp. | 59%[1] |
Note: this compound can be used as a more reactive alternative to its chloro-analog, potentially leading to higher yields or milder reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-indol-1-yl)-N,N-dimethylpropan-1-amine
This protocol details the N-alkylation of indole with this compound.
Materials:
-
Indole
-
This compound hydrobromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indole (concentration range 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[2][3]
-
Alkylation: Slowly add a solution of this compound hydrobromide (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(1H-indol-1-yl)-N,N-dimethylpropan-1-amine.
Protocol 2: General N-Alkylation of a Primary or Secondary Amine
This protocol provides a general procedure for the N-alkylation of a generic primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Preparation: To a round-bottom flask, add the primary or secondary amine (1.0 eq) and the chosen solvent (ACN or DMF).
-
Base Addition: Add potassium carbonate (2.0-3.0 eq).
-
Reagent Addition: Add this compound hydrobromide (1.0-1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off the inorganic base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to yield the desired tertiary amine.
Visualizations
Caption: Experimental workflow for the synthesis of 3-(1H-indol-1-yl)-N,N-dimethylpropan-1-amine.
Caption: Simplified signaling pathway of the Histamine H1 receptor, a target for antihistamines.
References
Protocol for the synthesis of specific target molecules using 3-Bromo-N,N-dimethylpropan-1-amine
Introduction
Chlorpheniramine is a first-generation antihistamine belonging to the alkylamine class, widely used for the symptomatic relief of allergic conditions such as rhinitis, urticaria, and the common cold. Its synthesis provides a practical example of N-alkylation in the development of pharmacologically active molecules. 3-Bromo-N,N-dimethylpropan-1-amine serves as a key reagent, providing the dimethylaminopropyl moiety essential for the antihistaminic activity of chlorpheniramine. This document outlines the detailed protocol for the synthesis of chlorpheniramine, starting from the preparation of the key intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, followed by its alkylation with this compound and subsequent conversion to the final product.
Core Synthesis Pathway
The synthesis of chlorpheniramine from p-chlorobenzonitrile and 2-bromopyridine can be outlined in a three-step process. The initial step involves the formation of a diarylacetonitrile intermediate. This intermediate is then alkylated using this compound in the presence of a strong base. The final step involves the hydrolysis and decarboxylation of the nitrile group to yield chlorpheniramine.
Caption: General synthesis pathway for Chlorpheniramine.
Experimental Protocols
Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile
This procedure details the formation of the key diarylacetonitrile intermediate.
Materials:
-
p-Chlorobenzonitrile
-
2-Bromopyridine
-
Sodium amide (NaNH₂)
-
Toluene
-
Water
-
Saturated brine solution
Procedure:
-
To a reaction flask containing 600 mL of toluene, add 200 g of p-chlorobenzonitrile and 100 g of 2-chloropyridine.
-
Cool the mixture to 15°C using an ice water bath.
-
Slowly add 51.5 g of sodium amide to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2 to 5 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the aqueous layer, and wash the organic layer with 200 mL of saturated brine solution.
-
Concentrate the organic phase to obtain the crude intermediate 1 as an oil. The yield is approximately 95%.
Step 2: Synthesis of 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile
This step involves the N-alkylation of the diarylacetonitrile intermediate with this compound.
Materials:
-
2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (Intermediate 1)
-
This compound hydrobromide
-
Sodium amide (NaNH₂)
-
Toluene
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve the crude intermediate 1 (190 g) in toluene.
-
Add a further molar equivalent of sodium amide to the solution under an inert atmosphere.
-
Slowly add a solution of this compound hydrobromide in toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile.
Step 3: Synthesis of Chlorpheniramine
This final step involves the hydrolysis and decarboxylation of the nitrile intermediate.
Materials:
-
2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile (Intermediate 2)
-
Sulfuric acid (80%)
-
Ammonia solution
-
Diethyl ether
-
Ice
Procedure:
-
To 2000 g of 80% sulfuric acid, cautiously add 400 g of the crude 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile.
-
Heat the mixture with stirring at 140-150°C for 24 hours.[1]
-
After cooling, decompose the reaction mixture by pouring it over ice and water.
-
Make the aqueous sulfuric acid solution alkaline by the addition of ammonia solution.
-
The oily product that separates is extracted with diethyl ether.
-
The ether extract is dried over anhydrous sodium sulfate.
-
After removing the ether by distillation, the residue is distilled under reduced pressure to yield chlorpheniramine.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Product | Starting Materials | Molar Ratio | Yield (%) | Purity (%) |
| 1 | 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | p-Chlorobenzonitrile, 2-Chloropyridine, Sodium Amide | 1 : 0.67 : 0.88 | ~95 | Crude |
| 2 | 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | Intermediate 1, this compound HBr, Sodium Amide | 1 : 1.1 : 1.1 | ~85-90 | Crude |
| 3 | Chlorpheniramine | Intermediate 2, Sulfuric Acid | 1 : excess | ~70-80 | >98 (after distillation) |
Experimental Workflow
The overall experimental workflow for the synthesis of Chlorpheniramine is depicted below.
Caption: Workflow for the synthesis of Chlorpheniramine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation with 3-Bromo-N,N-dimethylpropan-1-amine
Welcome to the technical support center for N-alkylation reactions utilizing 3-Bromo-N,N-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction yields and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your N-alkylation experiments.
Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-alkylation of N-heterocycles (e.g., indoles, carbazoles) are a common issue and can be attributed to several factors. A primary cause is often incomplete deprotonation of the N-H bond, which reduces the nucleophilicity of your starting material. The purity of your reagents and the reaction conditions also play a critical role.[1][2][3]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For complete deprotonation, a strong base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is highly effective.[1][4][5] When using NaH, ensure your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by moisture.[3][4]
-
Weaker Bases: For many substrates, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) can be sufficient, especially with more reactive starting materials.[5][6] Cs₂CO₃ is often reported to be particularly effective.[5]
-
Solvent Choice: Polar aprotic solvents like DMF, Dimethyl Sulfoxide (DMSO), and Acetonitrile are generally preferred as they facilitate the dissolution of both the heterocyclic starting material and the base.[1][6]
-
-
Assess Reagent Purity and Quality:
-
Optimize Reaction Temperature and Time:
-
Some reactions proceed efficiently at room temperature, while others may require heating to achieve a reasonable rate and completion.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting material and the formation of the desired product.[1]
-
-
Consider a Catalyst:
-
The addition of a catalytic amount of Sodium Iodide or Potassium Iodide can sometimes improve the reaction rate by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).
-
For reactions with solubility challenges between aqueous and organic phases, a phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) can be beneficial.[5][7]
-
Question: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my N-alkylation?
Answer:
The formation of byproducts is a common challenge in N-alkylation. With primary or secondary amines, over-alkylation can occur because the alkylated product is often more nucleophilic than the starting amine. For some N-heterocycles, alkylation can occur at positions other than the intended nitrogen.
Troubleshooting Steps:
-
Control Stoichiometry:
-
To favor mono-alkylation, use a slight excess of the N-heterocycle relative to the this compound.
-
Conversely, if dialkylation is desired, an excess of the alkylating agent can be used.
-
-
Slow Addition of the Alkylating Agent:
-
Adding the this compound dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize the likelihood of subsequent alkylation events.[2]
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Question: My purification process is difficult, and I am struggling to isolate a pure product. What are some effective purification strategies?
Answer:
The presence of the tertiary amine group in the product can sometimes complicate purification by standard silica gel chromatography due to interactions with the acidic silica.
Troubleshooting Steps:
-
Aqueous Work-up:
-
After quenching the reaction, a thorough aqueous work-up is crucial. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove inorganic salts and water-soluble impurities.[8]
-
-
Column Chromatography:
-
If you are using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system. This can help to prevent tailing and improve the separation of your amine-containing product.
-
Alternatively, using neutral or basic alumina for chromatography can be a good option for purifying basic compounds.
-
-
Acid-Base Extraction:
-
For products that are stable to pH changes, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free-base product back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of heterocycles with this compound?
A1: The most commonly used bases are Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), and Potassium Hydroxide (KOH).[5][6] NaH is a strong, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions and an inert atmosphere.[1][4] K₂CO₃ and Cs₂CO₃ are milder, easier to handle, and often effective, with Cs₂CO₃ being particularly good for challenging alkylations.[5]
Q2: Which solvents are recommended for this reaction?
A2: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are frequently used because they effectively dissolve a wide range of N-heterocycles and the common bases.[1][6] Anhydrous THF can also be used, particularly with NaH.[1]
Q3: Can I use 3-Chloro-N,N-dimethylpropan-1-amine instead of the bromo derivative?
A3: Yes, but the reaction will likely be slower. The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl > F. Therefore, this compound is more reactive than its chloro counterpart. If you are experiencing low reactivity with the bromo compound, switching to the iodo analog (if available, or generated in situ with NaI/KI) may accelerate the reaction.[6]
Q4: How can I confirm that the deprotonation of my N-heterocycle is complete before adding the alkylating agent?
A4: When using a strong base like NaH, the completion of deprotonation is often indicated by the cessation of hydrogen gas evolution.[1][8] It is good practice to stir the mixture of the N-heterocycle and base for a sufficient period (e.g., 30-60 minutes) before adding the alkylating agent to ensure complete formation of the nucleophile.[1][4]
Data Presentation
The choice of base and solvent can significantly impact the yield of the N-alkylation reaction. Below is a summary of how these variables can influence the outcome, based on general principles and reported examples for N-alkylation of heterocyclic compounds.
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Entry | Substrate Example | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | NaH (1.1) | DMF | 0 to RT | 12 | High (typical) | [4] |
| 2 | Carbazole | KOH (3.0) | DMF | 60 | Overnight | 85.6 | [9] |
| 3 | Pyrrole | NaOH (powder) | DMSO | 80 | 18 | Good (qualitative) | [5] |
| 4 | Indole | K₂CO₃ (1.5) | Acetonitrile | 80 | 6 | Moderate (typical) | [6] |
| 5 | Carbazole | Cs₂CO₃ (1.5) | DMF | RT or heating | - | Good (suggested) | [5] |
Note: Yields are highly substrate-dependent and the above table is for illustrative purposes to show general trends.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride in DMF
This is a robust and widely used method for the N-alkylation of indoles and other similar N-heterocycles.[1][4]
Materials:
-
Indole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound (1.0 - 1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indole.
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1 to 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the this compound to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (potentially with 1% triethylamine in the eluent) to afford the desired N-alkylated product.[8]
Protocol 2: N-Alkylation of Carbazole using Potassium Hydroxide in DMF
This method uses a less hazardous base and is suitable for many N-heterocycles.[9]
Materials:
-
Carbazole (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
This compound (3.0 eq)
-
Methylene Chloride
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve carbazole, potassium hydroxide, and this compound in DMF.
-
Stir the mixture at 60 °C overnight.
-
After cooling to room temperature, pour the reaction mixture into brine.
-
Extract the aqueous mixture with methylene chloride.
-
Combine the organic extracts, dry with anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the solid residue by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
General Experimental Workflow for N-Alkylation
Caption: A step-by-step experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Technical Support Center: Syntheses Involving 3-Bromo-N,N-dimethylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-dimethylpropan-1-amine. The following information addresses common side reactions and offers guidance on how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are intramolecular cyclization to form a quaternary azetidinium salt, elimination to yield N,N-dimethylallylamine, and intermolecular quaternization or over-alkylation of other nucleophiles present in the reaction mixture.
Q2: What is intramolecular cyclization and under what conditions does it occur?
A2: Intramolecular cyclization is a reaction where the nucleophilic dimethylamino group attacks the electrophilic carbon bearing the bromine atom within the same molecule. This results in the formation of a four-membered ring, the N,N-dimethylazetidinium bromide. This side reaction is favored by polar aprotic solvents and higher temperatures, which promote this intramolecular SN2 reaction.
Q3: How can I minimize the formation of the azetidinium salt?
A3: To minimize intramolecular cyclization, it is recommended to use non-polar or less polar solvents, maintain a low reaction temperature, and use the this compound reagent promptly after it is added to the reaction mixture. The presence of a strong external nucleophile in sufficient concentration can also outcompete the intramolecular reaction.
Q4: What causes the elimination side reaction?
A4: Elimination (E2 reaction) can occur when a strong, sterically hindered base is used. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the elimination of HBr, yielding N,N-dimethylallylamine. Higher reaction temperatures also favor elimination over substitution.
Q5: I am observing the formation of a quaternary ammonium salt other than the azetidinium ring. What is happening?
A5: The tertiary amine of this compound can act as a nucleophile and react with another molecule of itself or any other alkylating agent present. This intermolecular reaction, known as quaternization, results in a non-cyclic quaternary ammonium salt. This is more likely to occur if the concentration of the primary nucleophile is low or if the reaction is run for an extended period at elevated temperatures.
Q6: Can I use this compound in Grignard reactions?
A6: It is generally not advisable. Grignard reagents are strong bases and will likely be quenched by any acidic protons in the reaction medium. More importantly, in the context of this reagent, Grignard reagents do not typically participate in SN2 reactions with alkyl halides. Instead, they are more likely to induce elimination or other complex side reactions.
Troubleshooting Guides
Problem 1: Low yield of the desired N-alkylated product and isolation of a water-soluble salt.
Possible Cause: Intramolecular cyclization to form N,N-dimethylazetidinium bromide.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired substitution.
-
Solvent Selection: Switch to a less polar solvent to disfavor the intramolecular SN2 reaction.
-
Control Stoichiometry and Addition: Use a slight excess of the primary nucleophile. Add the this compound slowly to the reaction mixture containing the primary nucleophile to ensure it reacts intermolecularly before it has a chance to cyclize.
Problem 2: Presence of a volatile, basic impurity with a distinctive amine odor.
Possible Cause: Elimination reaction forming N,N-dimethylallylamine.
Troubleshooting Steps:
-
Base Selection: If a base is required, use a weaker, non-nucleophilic base. Strong, sterically hindered bases are more likely to promote elimination.
-
Temperature Control: As with cyclization, lower reaction temperatures will favor the desired substitution reaction over elimination.
Problem 3: Formation of multiple products, with evidence of over-alkylation.
Possible Cause: Intermolecular quaternization or multiple alkylations of the primary nucleophile.
Troubleshooting Steps:
-
Stoichiometric Control: Use a larger excess of the primary nucleophile relative to the this compound. This will increase the probability of the desired single alkylation.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further alkylation of the product.
Data Presentation
The following table summarizes the influence of reaction conditions on the competition between the desired substitution reaction and the primary side reactions.
| Reaction Condition | Favors Desired Substitution (Intermolecular SN2) | Favors Intramolecular Cyclization (Azetidinium Formation) | Favors Elimination (E2) | Favors Quaternization/Over-alkylation |
| Temperature | Low to moderate | High | High | High |
| Solvent Polarity | Low to moderate | High (aprotic) | Varies, but can occur in various solvents | Moderate to high |
| Base Strength | Weak, non-nucleophilic base (if needed) | Not directly base-catalyzed | Strong, sterically hindered base | Not directly base-catalyzed |
| Nucleophile Concentration | High concentration of primary nucleophile | Low concentration of primary nucleophile | Varies with base concentration | Low concentration of primary nucleophile |
| Stoichiometry | Excess of primary nucleophile | Equimolar or excess of the bromoamine | Dependent on base stoichiometry | Equimolar or excess of the bromoamine |
Experimental Protocols
General Protocol for N-Alkylation of a Phenol to Minimize Side Reactions:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) and a mild base such as potassium carbonate (1.5 eq) in a suitable solvent like acetone or acetonitrile.
-
Reagent Addition: Slowly add this compound (1.1 eq) to the stirred suspension at room temperature over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting phenol is consumed, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any potential side products.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common side reactions.
Technical Support Center: Alkylation with 3-Bromo-N,N-dimethylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of di-alkylation when using 3-Bromo-N,N-dimethylpropan-1-amine as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-alkylation when reacting a primary amine with this compound?
The primary reason for di-alkylation is that the mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine. This increased reactivity makes it compete with the primary amine for the remaining this compound, leading to the formation of an undesired tertiary amine.
Q2: How can I control the stoichiometry to favor mono-alkylation?
Using a large excess of the primary amine relative to this compound can statistically favor mono-alkylation. By increasing the concentration of the primary amine, the likelihood of the alkylating agent colliding with a primary amine molecule over a mono-alkylated secondary amine molecule is significantly increased. A starting point is to use a 3:1 molar ratio of primary amine to the alkylating agent.
Q3: What is the role of the base in controlling selectivity, and which bases are recommended?
The base plays a crucial role in deprotonating the amine to generate the nucleophile. The choice of base can significantly influence the selectivity of the reaction.
-
Sterically hindered non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective.
-
Inorganic bases such as Cesium carbonate (Cs₂CO₃) and Cesium hydroxide (CsOH) have been shown to promote selective mono-N-alkylation.[1][2] The "cesium effect" is thought to arise from the ability of the large cesium cation to form a complex with the primary amine, enhancing its reactivity while minimizing the reactivity of the secondary amine product.
-
Stronger, non-hindered bases might increase the rate of both mono- and di-alkylation.
Q4: Are there alternative synthetic strategies to completely avoid di-alkylation?
Yes, several alternative methods can provide better control over mono-alkylation:
-
Reductive Amination: This is a reliable two-step method. First, the primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine. This avoids the use of an alkyl halide altogether.
-
Protecting Groups: The primary amine can be protected with a suitable group (e.g., Boc, Cbz) to form a carbamate or sulfonamide. This intermediate is then alkylated, and the protecting group is subsequently removed to yield the mono-alkylated secondary amine.
-
Competitive Deprotonation/Protonation: By using the hydrobromide salt of the primary amine (R-NH₂·HBr) and a controlled amount of base, the primary amine can be selectively deprotonated for reaction. The newly formed secondary amine product will be protonated, rendering it unreactive to further alkylation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of di-alkylation product | 1. Stoichiometry is not optimal. 2. The reaction temperature is too high. 3. The base is not selective. 4. High concentration of reactants. | 1. Increase the excess of the primary amine to 3-5 equivalents. 2. Lower the reaction temperature. Start at 0 °C and slowly warm to room temperature while monitoring the reaction.[3][4] 3. Switch to a more selective base like DBU or Cesium Carbonate. 4. Perform the reaction under more dilute conditions. |
| Low yield of the desired mono-alkylated product | 1. Incomplete reaction. 2. The base is not strong enough. 3. Poor solvent choice. 4. Steric hindrance. | 1. Increase reaction time and/or temperature gradually. Monitor by TLC or LC-MS. 2. Use a stronger base like NaH, but be mindful of potential side reactions.[4] 3. Screen different solvents. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices.[3][4] 4. If steric hindrance is a major issue, consider alternative synthetic routes like reductive amination. |
| Formation of quaternary ammonium salt | The tertiary amine product from di-alkylation is further reacting with the alkylating agent. | This is a consequence of excessive di-alkylation. All the solutions for minimizing di-alkylation will also reduce the formation of the quaternary salt. |
| Reaction is very slow or does not proceed | 1. Inactive alkylating agent. 2. Insufficiently basic conditions. 3. Low temperature. | 1. Check the purity and integrity of the this compound. Consider using the corresponding iodide for higher reactivity. 2. Ensure at least one equivalent of a suitable base is used. 3. Gradually increase the reaction temperature. |
Experimental Protocols
General Protocol for Optimized Mono-Alkylation
This protocol is a general guideline based on principles for selective mono-alkylation of primary amines. Optimization will be required for specific substrates.
-
Preparation: To a solution of the primary amine (3.0 mmol) in anhydrous acetonitrile (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.5 mmol, 1.5 equiv). Cool the mixture to 0 °C in an ice bath.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL) to the cooled reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product and byproducts.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from the unreacted primary amine and the di-alkylation byproduct.
Data Presentation: Optimization of Reaction Conditions
The following tables, adapted from studies on analogous alkyl bromides, illustrate how reaction conditions can be optimized to maximize the yield of the desired product.[3][4] These should serve as a guide for designing experiments with this compound.
Table 1: Optimization of Base and Solvent
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (1.5) | MeCN | 25 | <10 |
| 2 | Et₃N (1.5) | MeCN | 25 | 35 |
| 3 | DBU (1.5) | MeCN | 25 | 60 |
| 4 | DBU (1.5) | THF | 25 | 45 |
| 5 | DBU (1.5) | Toluene | 25 | 20 |
| 6 | DBU (1.5) | MeCN | 0 to 25 | 94 |
This table demonstrates the superior performance of DBU as a base in acetonitrile, with temperature control being critical for achieving high yields.[3]
Table 2: Optimization with a Stronger Base
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 to 25 | 55 |
| 2 | NaH (1.1) | MeCN | 0 to 25 | 62 |
| 3 | NaH (1.1) | DMF | 0 to 25 | 85 |
| 4 | NaH (1.5) | DMF | 0 to 25 | 93 |
| 5 | NaH (1.5) | DMF | 0 to 25 | 93 |
This table shows that for certain substrates, a stronger base like NaH in DMF can be highly effective.[4]
Visualizations
Caption: Competing reaction pathways leading to mono- and di-alkylation.
Caption: A logical workflow for troubleshooting and minimizing di-alkylation.
References
Technical Support Center: Purification of Products from Reactions with 3-Bromo-N,N-dimethylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-dimethylpropan-1-amine. The following sections address common issues encountered during the purification of reaction products derived from this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used as an alkylating agent to introduce a dimethylaminopropyl group onto various nucleophiles. The most common reactions include:
-
N-alkylation: Reaction with primary or secondary amines to form tertiary amines or with tertiary amines to form quaternary ammonium salts.
-
O-alkylation (Williamson Ether Synthesis): Reaction with alcohols or phenols to form ethers.
-
S-alkylation: Reaction with thiols to form thioethers.
-
C-alkylation: Reaction with carbanions (e.g., from indoles or other activated C-H compounds) to form new carbon-carbon bonds.
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
A2: Common impurities include:
-
Unreacted this compound: Especially if an excess was used or the reaction did not go to completion.
-
Unreacted nucleophile: The starting material that was intended to be alkylated.
-
Overalkylation products: For example, the formation of a quaternary ammonium salt when a tertiary amine is the desired product.
-
Hydrolysis byproduct: 3-Hydroxy-N,N-dimethylpropan-1-amine, formed if water is present in the reaction mixture.
-
Elimination byproduct: N,N-dimethylallylamine, although this is less common under typical SN2 conditions.
-
Solvent and base residues: Depending on the reaction conditions.
Q3: My product is a tertiary amine and it streaks badly on silica gel TLC plates. How can I improve the chromatography?
A3: Streaking of basic amines on acidic silica gel is a common issue due to strong interactions.[1] Here are several strategies to improve your TLC and column chromatography:
-
Add a basic modifier to the eluent: A small amount of triethylamine (typically 0.1-1%) or a few drops of ammonia solution in the mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shapes.[1]
-
Use an amine-functionalized silica gel: This stationary phase is less acidic and can significantly improve the separation of basic compounds without the need for mobile phase modifiers.[1]
-
Consider reversed-phase chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like triethylamine or formic acid) can be a good alternative.[2]
Q4: How can I remove unreacted this compound from my organic product?
A4: Since this compound is a basic compound, an acidic wash during the workup is effective.
-
Dilute Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid) will protonate the amine, making it water-soluble and partitioning it into the aqueous layer.[3] Be sure your desired product is stable to acidic conditions.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup. Consider increasing the reaction time, temperature, or using a more polar aprotic solvent like DMF or DMSO. |
| Product Loss During Aqueous Workup | If your product has some water solubility, minimize the number of aqueous washes or use brine to reduce its partitioning into the aqueous phase. Back-extract the aqueous layers with your organic solvent to recover any dissolved product. |
| Product Adsorption on Silica Gel | As mentioned in the FAQs, basic products can irreversibly bind to silica gel. Use the recommended techniques for amine purification (basic modifier, amine-functionalized silica, or reversed-phase chromatography) to improve recovery.[1][2] |
| Product Volatility | If your product is volatile, be cautious during solvent removal using a rotary evaporator. Use a lower bath temperature and avoid applying a very high vacuum. |
Problem 2: Co-elution of Product and Starting Material during Column Chromatography
| Possible Cause | Suggested Solution |
| Similar Polarity | If the product and starting nucleophile have similar polarities, separation by normal-phase chromatography can be challenging. Try a different solvent system with varying polarity and composition. If that fails, consider derivatizing the starting material or product to alter its polarity before chromatography. |
| Insufficient Resolution | Use a longer column, a smaller particle size silica gel, or a shallower solvent gradient to improve separation. |
| Alternative Purification Technique | If chromatography is ineffective, consider other purification methods such as crystallization, acid-base extraction, or preparative HPLC on a different stationary phase (e.g., reversed-phase). |
Problem 3: Difficulty in Purifying Quaternary Ammonium Salt Products
| Possible Cause | Suggested Solution |
| High Polarity | Quaternary ammonium salts are often highly polar and may not move from the baseline on silica gel. Consider using reversed-phase chromatography (C18) or ion-exchange chromatography. |
| Solubility Issues | If the product is insoluble in common organic solvents, purification by chromatography can be difficult. Try to find a suitable solvent system for precipitation or crystallization. Washing the crude product with a solvent in which the impurities are soluble but the product is not can be effective. |
| Contamination with Starting Materials | If the starting materials are soluble in a non-polar solvent like diethyl ether while the quaternary ammonium salt product is not, precipitation of the product from the reaction mixture can be an effective purification method. |
Data Presentation
Table 1: Comparison of Purification Methods for Tertiary Amine Products
| Purification Method | Advantages | Disadvantages | Typical Recovery | Purity |
| Silica Gel Chromatography (with basic modifier) | Widely available, good for moderately polar compounds. | Can lead to product loss for very basic amines, requires removal of the modifier. | 60-90% | >95% |
| Amine-Functionalized Silica Gel Chromatography | Excellent for basic compounds, no need for mobile phase modifier.[1] | More expensive than standard silica gel. | 80-95% | >98% |
| Reversed-Phase Chromatography (C18) | Good for non-polar to moderately polar compounds, excellent resolution. | Requires specialized equipment (HPLC), may not be suitable for highly polar compounds. | >90% | >99% |
| Acid-Base Extraction | Simple, inexpensive, and scalable for removing basic impurities or isolating basic products. | Product must be stable to acid and base, may not remove non-basic impurities. | 70-95% | Variable |
| Crystallization | Can provide very high purity, scalable. | Requires the product to be a solid and a suitable solvent to be found, can have lower recovery. | 50-90% | >99% |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine and Purification by Acid-Base Extraction and Column Chromatography
This protocol describes a general method for the N-alkylation of a secondary amine with this compound, followed by a typical workup and purification sequence.
1. Reaction Setup:
-
In a round-bottom flask, dissolve the secondary amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an aprotic solvent such as acetonitrile or DMF.
-
Add this compound (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
2. Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (to remove inorganic salts).
-
1 M HCl (to remove unreacted this compound and any other basic impurities).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (to remove excess water).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
3. Purification by Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
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If the product is basic and shows tailing, add 0.1-1% triethylamine to the eluent system.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified tertiary amine.
Mandatory Visualization
Caption: Workflow for N-alkylation and purification.
Caption: Troubleshooting low product yield.
References
- 1. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(1H-INDOL-1-YL)PROPAN-1-AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
Troubleshooting low conversion rates in 3-Bromo-N,N-dimethylpropan-1-amine reactions
Technical Support Center: 3-Bromo-N,N-dimethylpropan-1-amine Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during N-alkylation and related reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it commonly used for?
This compound is a haloamine commonly used as an alkylating agent in organic synthesis. Its primary application is the introduction of a dimethylaminopropyl group onto a nucleophile, typically a primary or secondary amine, to form a more complex tertiary amine. This moiety is a common structural feature in many pharmaceutically active compounds.
Q2: My N-alkylation reaction with this compound is showing very low conversion. What are the most common initial checks I should perform?
Low conversion rates can stem from several factors. The initial and most critical parameters to verify are:
-
Reagent Purity and Stability: Ensure the this compound, often supplied as a hydrobromide or hydrochloride salt, is of high purity and has been stored correctly under inert atmosphere at room temperature.[1] Degradation of the reagent is a common cause of reaction failure.
-
Anhydrous Conditions: Moisture in the reaction can quench strong bases and interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inert Atmosphere: Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
Q3: Can the product of my reaction act as a nucleophile and react further with this compound?
Yes, this phenomenon, known as over-alkylation, is a significant side reaction.[2] The newly formed tertiary amine can be further alkylated by this compound to form a quaternary ammonium salt.[3][4] This is especially prevalent if the product amine is more nucleophilic than the starting material. To mitigate this, consider using an excess of the starting amine relative to the alkylating agent.[2]
Q4: What are the best practices for storing and handling this compound and its salts?
This compound, particularly in its salt form (hydrobromide or hydrochloride), should be stored in a tightly sealed container under an inert atmosphere at room temperature.[1] It is classified as an irritant and harmful if swallowed or inhaled, so appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn during handling.[5]
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low yields in your N-alkylation reactions.
Issue 1: Incomplete or No Reaction
If you observe a significant amount of unreacted starting material, consider the following factors related to reaction conditions.
Troubleshooting Workflow: Incomplete Reaction
Caption: A decision tree for troubleshooting low or no reaction conversion.
Detailed Troubleshooting Steps:
-
Inadequate Base: The pKa of the amine being deprotonated is crucial. For many amine alkylations, especially with less nucleophilic amines, a strong base is required for complete deprotonation.[6] Weak bases like triethylamine or potassium carbonate may be insufficient.[2][7]
-
Solution: Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LiHMDS).
-
-
Inappropriate Solvent: The choice of solvent affects the solubility of reagents and the rate of SN2 reactions. Polar aprotic solvents are generally preferred for N-alkylations as they can solvate the cation of the base while not significantly solvating the nucleophilic amine.
-
Suboptimal Temperature: N-alkylation reactions can be slow at room temperature, especially with less reactive starting materials.
-
Catalytic Additives: For alkyl bromides, the reaction can be slow. The addition of a catalytic amount of an iodide salt can accelerate the reaction through the in situ formation of a more reactive alkyl iodide (Finkelstein reaction).
-
Solution: Add a catalytic amount (e.g., 0.1 equivalents) of potassium iodide (KI) or sodium iodide (NaI).[8]
-
Issue 2: Formation of Multiple Products and Byproducts
The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Common Side Reactions and Solutions
Caption: Common side reactions and their corresponding mitigation strategies.
Detailed Troubleshooting Steps:
-
Over-alkylation: As mentioned in the FAQs, the product amine can react further.
-
Solution: Use a stoichiometric excess of the nucleophilic amine (1.5 to 2 equivalents) relative to this compound. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[6]
-
-
Elimination: Although less common for a primary bromide, elimination reactions can occur, especially with sterically hindered or strong bases at elevated temperatures, to yield N,N-dimethylallylamine.
-
Solution: Use a non-hindered base if possible and avoid excessive heating.
-
-
Hydrolysis of Reagent: If water is present, this compound can hydrolyze to 3-(dimethylamino)propan-1-ol.
-
Solution: Ensure all reagents and solvents are anhydrous.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different bases and solvents on N-alkylation reactions, based on literature for analogous systems. These conditions can be used as a starting point for optimization.
Table 1: Effect of Base on N-Alkylation Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | Low to Moderate | [6][7] |
| 2 | Cs₂CO₃ (1.5) | DMF | 80 | 12 | Moderate to High | [6] |
| 3 | NaH (1.2) | DMF | 25 - 60 | 6 | High | [1] |
| 4 | t-BuOK (1.2) | Toluene | 25 - 50 | 24 | High | [5] |
| 5 | Triethylamine (1.0) | DMF | 20 - 25 | 8 | Low to Moderate | [9] |
Table 2: Effect of Solvent on N-Alkylation Reactions
| Entry | Base | Solvent | Temperature (°C) | Result | Reference |
| 1 | NaH | THF | 60 | Moderate conversion | [1] |
| 2 | NaH | DMF | 60 | High conversion, faster reaction rate | [1][9] |
| 3 | K₂CO₃ | Acetonitrile | 80 | Good for many substrates | [6][7] |
| 4 | K₂CO₃ | Acetone | Reflux | Can be effective, solubility issues | [7][8] |
| 5 | t-BuOK | Toluene | 50 | Effective for many aromatic amines | [5] |
| 6 | NaH | DMSO | 25 | Good conversion, but workup issues | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary/Secondary Amine
This protocol provides a general starting point for the N-alkylation of an amine using this compound hydrobromide with sodium hydride as the base.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound hydrobromide (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary/secondary amine (1.0 eq).
-
Add anhydrous DMF to dissolve the amine.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve this compound hydrobromide (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the amine/NaH mixture at room temperature.
-
Stir the reaction at room temperature or heat to 60 °C. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Acid-Base Extraction
For basic amine products, an acid-base extraction can be an effective purification step to remove non-basic impurities.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base (e.g., 6M NaOH or solid K₂CO₃).
-
Extract the now free-based product back into an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Effect of solvent and temperature on 3-Bromo-N,N-dimethylpropan-1-amine reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-dimethylpropan-1-amine. The following information addresses common issues related to the effect of solvent and temperature on its reactivity, particularly in the context of intramolecular cyclization to form azetidinium salts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound under typical reaction conditions?
The primary reaction is an intramolecular SN2 cyclization, where the lone pair of electrons on the tertiary amine attacks the carbon atom bonded to the bromine atom. This results in the formation of a four-membered ring structure known as an azetidinium salt. This process is often favored due to the proximity of the reacting groups within the same molecule.
Q2: How does solvent polarity affect the reactivity of this compound?
Solvent polarity plays a crucial role in the rate of intramolecular cyclization. Contrary to what is typically observed for intermolecular SN2 reactions, polar protic solvents like water and ethanol have been shown to be the most effective for the synthesis of azetidinium salts from similar precursors.[1] These solvents can stabilize the transition state of the intramolecular reaction. Polar aprotic solvents, such as acetonitrile, result in significantly lower reaction rates.[1]
Q3: What is the general effect of temperature on the reaction rate?
Increasing the reaction temperature generally leads to a higher rate of reaction and improved yields of the azetidinium salt.[1] Higher temperatures provide the necessary activation energy for both the initial nucleophilic attack and the subsequent intramolecular cyclization.[1]
Q4: Can intermolecular reactions compete with the desired intramolecular cyclization?
Yes, under certain conditions, intermolecular reactions can compete with the intramolecular cyclization. If the concentration of the starting material is very high, or if other strong nucleophiles are present in the reaction mixture, intermolecular SN2 reactions can occur, leading to the formation of dimers or other side products. However, the intramolecular pathway is generally favored for 3-halopropylamines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inappropriate solvent: Using a non-polar or polar aprotic solvent can significantly slow down the reaction. - Low temperature: The reaction may be too slow at room temperature. - Degradation of starting material: this compound may degrade over time if not stored properly. | - Switch to a polar protic solvent such as water or ethanol.[1] - Increase the reaction temperature. Heating to 60-80°C has been shown to improve yields.[1] - Ensure the starting material is pure and has been stored under appropriate conditions (cool, dry, and dark). |
| Formation of unknown side products | - Intermolecular reactions: High concentrations can favor intermolecular side reactions. - Presence of impurities: Impurities in the starting material or solvent can lead to undesired reactions. | - Run the reaction at a lower concentration. - Use purified starting materials and high-purity solvents. |
| Reaction stalls before completion | - Equilibrium: The reaction may have reached equilibrium. - Deactivation of the amine: In acidic conditions, the amine can be protonated, rendering it non-nucleophilic. | - If possible, remove any byproducts to shift the equilibrium towards the product. - Ensure the reaction is not run under acidic conditions. If necessary, a non-nucleophilic base can be added to neutralize any acid formed. |
| Difficulty in isolating the product | - Product is highly soluble in the reaction solvent: The azetidinium salt may be difficult to precipitate from the reaction mixture. | - If using a solvent like ethanol, try to remove it under reduced pressure. The product can then be precipitated by adding a less polar solvent in which it is insoluble. |
Data Presentation
The following table summarizes the effect of solvent and temperature on the yield of a representative azetidinium salt formed from a similar precursor, demonstrating the general reactivity trends.
Table 1: Effect of Solvent and Temperature on Azetidinium Salt Yield [1]
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Acetonitrile | 60 | 60 | 11 |
| Hexane | 60 | 60 | 19 |
| Ethanol | 25 | 60 | 2 |
| Ethanol | 60 | 60 | 30 |
| Ethanol | 80 | 60 | 51 |
| Water | 60 | 60 | 71 |
| Water | 80 | 60 | 83 |
Data adapted from a study on the synthesis of N,N-(diethyl)-3-hydroxyazetidinium salt.[1]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization
-
Dissolve this compound (1 equivalent) in the chosen solvent (e.g., water or ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time (e.g., 60 minutes).[1]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or other appropriate purification techniques.
Protocol 2: Monitoring Reaction Kinetics by 1H NMR Spectroscopy
-
In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., D2O).
-
Add an internal standard with a known concentration (e.g., dibromomethane) to the NMR tube.[1]
-
Acquire an initial 1H NMR spectrum at t=0.
-
Place the NMR tube in a temperature-controlled environment (e.g., a heated NMR probe or a water bath at the desired reaction temperature).
-
Acquire 1H NMR spectra at regular time intervals.
-
The disappearance of the starting material peaks and the appearance of the product peaks can be integrated and compared to the internal standard to determine the reaction kinetics.
Visualizations
Caption: Reaction pathway for the intramolecular cyclization of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Strategies to improve the selectivity of 3-Bromo-N,N-dimethylpropan-1-amine reactions
Welcome to the technical support center for 3-Bromo-N,N-dimethylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and troubleshooting common issues encountered during its use in N-alkylation and other synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it primarily used for?
This compound is a trifunctional reagent containing a primary alkyl bromide, a tertiary amine, and a propyl chain. It is most commonly used as an alkylating agent to introduce a dimethylaminopropyl group onto various nucleophiles, particularly primary and secondary amines, to synthesize compounds with potential pharmaceutical applications.
Q2: What are the common side reactions observed when using this compound for N-alkylation?
The most prevalent side reactions include:
-
Over-alkylation: The desired mono-alkylated secondary amine product can react further with another molecule of this compound to form a di-alkylated tertiary amine.
-
Quaternary Ammonium Salt Formation: The tertiary amine of the desired product can be alkylated by another molecule of the reagent, leading to the formation of a quaternary ammonium salt.
-
Intramolecular Cyclization: The tertiary amine can attack the terminal bromine via an intramolecular SN2 reaction, especially under dilute conditions or with certain solvents, to form a cyclic azetidinium salt.
-
Hofmann Elimination: If the alkylated product is converted to a quaternary ammonium salt and subjected to basic conditions at elevated temperatures, it can undergo Hofmann elimination to yield an alkene.[1][2][3]
Q3: How can I improve the selectivity for mono-N-alkylation over di-alkylation?
Several strategies can be employed to enhance mono-alkylation selectivity:
-
Stoichiometry Control: Using an excess of the primary amine substrate relative to this compound can favor mono-alkylation.
-
Competitive Deprotonation/Protonation: By using the hydrobromide salt of the primary amine and a carefully selected base, the primary amine can be selectively deprotonated and react, while the more basic secondary amine product remains protonated and less reactive.[4][5]
-
Choice of Base: Weaker, non-nucleophilic bases are generally preferred. Strong bases can deprotonate the secondary amine product, promoting di-alkylation. The "cesium effect," using bases like cesium carbonate, has been reported to favor mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.
Q4: Under what conditions does Hofmann elimination become a significant side reaction?
Hofmann elimination is typically not a concern during the initial N-alkylation step. It becomes a potential issue if the product, which is a tertiary amine, is subsequently quaternized (for example, by reaction with an alkyl halide) and then treated with a strong base at elevated temperatures.[1][6] The bulky nature of the quaternary ammonium leaving group favors the formation of the less substituted alkene (Hofmann product).[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired N-alkylated product. | 1. Inactive this compound reagent. 2. Insufficiently basic reaction conditions. 3. Sterically hindered amine substrate. | 1. Check the purity and age of the reagent. Consider purchasing a fresh batch. 2. Ensure the base is strong enough to deprotonate the amine substrate. Consider a stronger, non-nucleophilic base. 3. Increase the reaction temperature and/or reaction time. Consider using a more polar, aprotic solvent like DMF or DMSO. |
| Significant formation of di-alkylated byproduct. | 1. The mono-alkylated secondary amine product is more nucleophilic than the starting primary amine. 2. Use of a strong base that deprotonates the secondary amine. 3. High concentration of the alkylating agent. | 1. Use a 2-5 fold excess of the primary amine substrate. 2. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). Employ the competitive deprotonation/protonation strategy using the amine hydrobromide salt.[4][5] 3. Add the this compound slowly to the reaction mixture containing the amine substrate. |
| Formation of a significant amount of a water-soluble, highly polar byproduct. | Intramolecular cyclization to form an azetidinium salt. | 1. Use more concentrated reaction conditions. 2. Choose a less polar solvent if compatible with the reactants' solubility. |
| Product mixture is difficult to purify. | The product and byproducts have similar polarities. | 1. Consider converting the desired tertiary amine product to its hydrochloride salt for easier purification by crystallization. 2. For challenging separations, derivatization of the product or byproducts followed by chromatography may be necessary. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
This protocol is a general guideline for the selective mono-alkylation of a primary amine using this compound hydrobromide, adapted from principles of competitive deprotonation.[5]
-
Preparation: To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of amine), add one equivalent of HBr (e.g., as a solution in acetic acid) at 0 °C to form the amine hydrobromide in situ.
-
Addition of Base: Add a mild, non-nucleophilic base such as triethylamine (1.1 eq.) or diisopropylethylamine (DIPEA) (1.1 eq.) to the reaction mixture.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (as the free base or hydrobromide, 0.9 eq.) in the same solvent to the reaction mixture at room temperature over 1-2 hours.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to days to reach completion.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the selectivity of N-alkylation reactions with this compound. The values are representative and based on general principles of N-alkylation.
Table 1: Effect of Base on Mono- vs. Di-alkylation Selectivity
| Entry | Base | Solvent | Temperature (°C) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 75 | 15 |
| 2 | Cs₂CO₃ | DMF | 25 | 85 | 5 |
| 3 | NaH | THF | 25 | 40 | 50 |
| 4 | Triethylamine | DCM | 25 | 65 | 25 |
Table 2: Effect of Stoichiometry on Product Distribution
| Entry | Amine:Alkyl Bromide Ratio | Base | Solvent | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | 1:1 | K₂CO₃ | Acetonitrile | 60 | 30 |
| 2 | 2:1 | K₂CO₃ | Acetonitrile | 80 | 10 |
| 3 | 5:1 | K₂CO₃ | Acetonitrile | >90 | <5 |
Visualizations
Caption: Reaction pathways in the N-alkylation with this compound.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hofmann Elimination | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Product Mixtures Containing 3-Bromo-N,N-dimethylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-Bromo-N,N-dimethylpropan-1-amine from their product mixtures.
Troubleshooting Guide
Unreacted this compound can be a challenging impurity to remove due to its physical properties. This guide provides a systematic approach to troubleshoot its removal.
Problem: Residual this compound Detected in the Product
dot graph TD { A[Start: Product Contaminated with this compound] --> B{Initial Assessment}; B --> C{Is the product acidic, basic, or neutral?}; C --> D[Product is Neutral or Basic]; C --> E[Product is Acidic]; D --> F{Method 1: Acidic Aqueous Wash}; F --> G{Success?}; G --> H[End: Pure Product]; G --> I{No}; I --> J{Method 2: Flash Column Chromatography}; J --> G; E --> K{Can the product tolerate basic conditions?}; K --> L[Yes]; K --> M[No]; L --> N{Method 3: Basic Aqueous Wash to remove acidic product first}; N --> F; M --> J; J --> O{Still Impure?}; O --> P{Method 4: Distillation}; P --> G; O --> Q{Is the product a solid?}; Q --> R{Method 5: Crystallization/Recrystallization}; R --> G; } node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#4285F4"]; B, C, F, G, I, J, K, N, O, P, Q, R [fillcolor="#FBBC05", fontcolor="#202124"]; D, E, L, M [style=rounded, fillcolor="#FFFFFF"]; caption [label="Troubleshooting Workflow for Removal of this compound", fontcolor="#202124"]; labelloc="b"; labeljust="c"; graph [rankdir=TB, nodesep=0.5, ransep=1]; subgraph Legend direction LR Start [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Process [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end
Caption: Troubleshooting workflow for the removal of unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove this compound using standard aqueous washes?
A1: As a tertiary amine, this compound is basic and will partition into the organic layer during a standard neutral aqueous workup. To effectively remove it, an acidic aqueous wash is required to protonate the amine, forming a water-soluble salt that will move to the aqueous layer.
Q2: My product is acid-sensitive. How can I remove the unreacted amine?
A2: If your product is acid-sensitive, you should avoid acidic washes. In this case, flash column chromatography is often the best alternative. You may need to use a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent the amine from streaking on the silica gel. Alternatively, if your product is a solid, crystallization could be an effective purification method.
Q3: I performed an acidic wash, but I still see the amine in my product. What should I do?
A3: There are a few possibilities:
-
The acidic wash may not have been acidic enough. Ensure the pH of the aqueous layer is sufficiently low (pH < 4) to fully protonate the amine.
-
Insufficient mixing during the extraction can lead to incomplete removal. Ensure vigorous shaking of the separatory funnel.
-
You may need to perform multiple acidic washes to achieve the desired purity.
-
If your product has some basicity, it might be competing for the acid. In this case, column chromatography might be necessary.
Q4: What are the key physical properties of this compound to consider for purification?
Q5: Can I use distillation to remove this compound?
A5: Yes, distillation can be a viable method, especially for large-scale purifications, provided there is a sufficient difference in boiling points between your product and the amine. Since the boiling point of this compound is not well-documented at various pressures, a small-scale trial distillation (e.g., Kugelrohr or short-path distillation) is recommended to determine its feasibility.
Q6: Is crystallization a good method for removing this impurity?
A6: If your desired product is a solid, crystallization or recrystallization can be a very effective method. The unreacted amine will likely remain in the mother liquor. You may need to screen various solvents to find one in which your product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble.
Data Presentation
| Purification Method | Principle of Separation | Key Parameters to Optimize | Typical Purity Achieved |
| Acidic Aqueous Wash | Partitioning based on pH | pH of aqueous phase, number of washes, solvent choice | >95% (product dependent) |
| Flash Column Chromatography | Adsorption onto a stationary phase | Stationary phase (e.g., silica gel, alumina), eluent system, loading technique | >99% |
| Distillation | Difference in boiling points | Pressure (vacuum), temperature, column efficiency | >98% (product dependent) |
| Crystallization | Difference in solubility | Solvent system, temperature, cooling rate | >99% (for solid products) |
Experimental Protocols
Protocol 1: Removal by Acidic Aqueous Wash
This method is suitable for products that are stable to acidic conditions.
Materials:
-
Crude product mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude product mixture in an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acidic wash (steps 3-5) one to two more times.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for acid-sensitive products or when acidic extraction is insufficient.
Materials:
-
Crude product mixture.
-
Silica gel (for flash chromatography).
-
Appropriate solvents for the eluent (e.g., hexanes, ethyl acetate).
-
Triethylamine (optional, as a modifier).
-
Chromatography column.
-
Collection tubes.
-
TLC plates and chamber.
Procedure:
-
Determine the Eluent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and the this compound. The target Rf for your product should be around 0.2-0.4. If the amine spot streaks, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Elute the column with the chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
dot graph TD { subgraph "Purification Method Selection" A[Start: Crude Product Mixture] --> B{Is the product a solid?}; B -- Yes --> C[Consider Crystallization]; B -- No --> D{Is the product stable to acid?}; D -- Yes --> E[Acidic Aqueous Wash]; D -- No --> F[Flash Column Chromatography]; E --> G{Is the separation sufficient?}; G -- Yes --> H[Pure Product]; G -- No --> F; F --> H; C --> H; end node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [fillcolor="#FBBC05", fontcolor="#202124"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; B, D, G [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C, E, F [fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"]; }
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Characterization of Byproducts in 3-Bromo-N,N-dimethylpropan-1-amine Alkylations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-N,N-dimethylpropan-1-amine in alkylation reactions. The information is designed to help anticipate and address common challenges related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed when using this compound as an alkylating agent?
A1: The most prevalent byproducts arise from over-alkylation of the nucleophile, elimination reactions, and reactions involving the alkylating agent itself. These can be broadly categorized as:
-
Over-alkylation Products: If the nucleophile is a primary or secondary amine, it can be alkylated multiple times, leading to the formation of tertiary and quaternary ammonium salts. This is because the initially formed secondary or tertiary amine can be more nucleophilic than the starting primary or secondary amine.
-
Elimination Products: Although less common for primary alkyl bromides, elimination reactions can occur, especially under strongly basic conditions or at elevated temperatures, to form N,N-dimethylallylamine.
-
Quaternary Ammonium Salt of the Reagent: this compound can react with another molecule of itself or the product amine to form a quaternary ammonium salt.
-
Dimeric Byproducts: In some instances, particularly in the synthesis of phenothiazine derivatives like chlorpromazine, dimeric impurities of the phenothiazine starting material can form.
Q2: How can I minimize the formation of over-alkylation byproducts?
A2: Several strategies can be employed to favor mono-alkylation and reduce the formation of di-alkylation or tri-alkylation products:
-
Control of Stoichiometry: Using a large excess of the amine nucleophile relative to this compound can statistically favor the mono-alkylation product.
-
Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the chance of the product amine reacting further.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity by minimizing the rate of the second and subsequent alkylation steps.
-
Solvent Choice: The choice of solvent can influence the relative rates of the desired and undesired reactions. Less polar solvents may sometimes reduce the rate of over-alkylation.
Q3: What conditions might lead to the formation of elimination byproducts?
A3: Elimination reactions are more likely under the following conditions:
-
Strong, Sterically Hindered Bases: The use of bulky, non-nucleophilic bases can promote elimination over substitution.
-
High Temperatures: Increased reaction temperatures generally favor elimination pathways.
Q4: Are there any known incompatibilities of this compound with common reagents or solvents?
A4: this compound is a reactive alkylating agent. It is incompatible with strong oxidizing agents and strong acids. When using solvents like DMF at elevated temperatures, be aware of the potential for formylation of amine nucleophiles as a side reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during alkylation reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired mono-alkylated product and presence of multiple higher molecular weight spots on TLC/LC-MS. | Over-alkylation of the nucleophile. | • Use a 2-5 fold excess of the amine nucleophile. • Add the this compound solution dropwise over an extended period. • Lower the reaction temperature. • Monitor the reaction closely and stop it once the starting nucleophile is consumed. |
| Identification of a byproduct with a mass corresponding to the dimer of the starting amine or a quaternary ammonium salt. | The product amine is highly nucleophilic and reacts with unreacted this compound. | • Employ the strategies to minimize over-alkylation. • Consider using a less polar solvent to potentially reduce the rate of quaternization. |
| The reaction is sluggish or does not go to completion. | • Insufficiently basic conditions for deprotonation of the nucleophile. • Low reactivity of the nucleophile. • Inappropriate solvent choice. | • Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) appropriate for your substrate. • Increase the reaction temperature cautiously while monitoring for byproduct formation. • Switch to a more polar aprotic solvent like DMF or DMSO to increase the reaction rate. • Ensure all reagents are pure and the reaction is performed under anhydrous conditions if a strong base is used. |
| Formation of an unexpected low molecular weight, volatile byproduct. | Possible elimination reaction to form N,N-dimethylallylamine. | • Use a less sterically hindered, non-nucleophilic base. • Reduce the reaction temperature. |
| In syntheses involving heterocyclic amines (e.g., indoles), N-alkylation is not observed or is very slow. | The N-H proton of the heterocycle is not sufficiently acidic for deprotonation under the reaction conditions. | • Use a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF to ensure complete deprotonation of the indole nitrogen. • Consider using a phase-transfer catalyst if employing a biphasic system. |
Potential Byproducts in this compound Alkylations
The following table summarizes potential byproducts based on the type of nucleophile used. The relative amounts of these byproducts will be highly dependent on the specific reaction conditions.
| Nucleophile Type | **Primary Amine (R-NH₂) ** | Secondary Amine (R₂NH) | Phenothiazine | Indole |
| Expected Product | R-NH-(CH₂)₃-N(CH₃)₂ | R₂N-(CH₂)₃-N(CH₃)₂ | 10-(3-(Dimethylamino)propyl)phenothiazine | 1-(3-(Dimethylamino)propyl)indole |
| Potential Byproducts | • Di-alkylation: R-N-[(CH₂)₃-N(CH₃)₂]₂ • Quaternary Salt: R-N⁺H₂-(CH₂)₃-N(CH₃)₂ Br⁻ • Elimination: N,N-Dimethylallylamine | • Quaternary Salt: R₂N⁺-(CH₂)₃-N(CH₃)₂ Br⁻ • Elimination: N,N-Dimethylallylamine | • Dimeric Phenothiazine Impurities | • Unreacted Indole |
Experimental Protocols
General Procedure for N-Alkylation of a Primary Amine
-
To a solution of the primary amine (2.0 mmol) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL), add a base (e.g., K₂CO₃, 3.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the reaction mixture over 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
General Protocol for Byproduct Analysis by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate). If necessary, derivatize the sample to improve the volatility of the components.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
GC Oven Program:
-
Initial temperature: 50-100 °C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizations
Caption: Reaction pathways in the alkylation of a primary amine.
Impact of base choice on the outcome of reactions with 3-Bromo-N,N-dimethylpropan-1-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base choice in reactions involving 3-Bromo-N,N-dimethylpropan-1-amine. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in an N-alkylation reaction?
A1: The main desired reaction is the intermolecular N-alkylation of a nucleophile. However, two significant competing pathways exist:
-
Intramolecular Cyclization: The tertiary amine can attack the electrophilic carbon bearing the bromine, leading to the formation of a cyclic quaternary ammonium salt, N,N-dimethylazetidinium bromide. This is more likely at low concentrations.[1]
-
Elimination (E2): A strong or bulky base can abstract a proton from the carbon adjacent to the bromine, resulting in the formation of N,N-dimethylallylamine.
Q2: How does the choice of base influence the outcome of the reaction?
A2: The base plays a critical role in determining the product distribution.
-
Weak, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) are generally preferred for intermolecular N-alkylation as they are strong enough to deprotonate many nucleophiles (like phenols or secondary amines) without promoting significant elimination.[2][3]
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as a base for elimination rather than facilitating nucleophilic attack, thus favoring the formation of N,N-dimethylallylamine.
-
Strong, non-hindered bases (e.g., NaH, NaOH) can also promote elimination, but their primary role is to deprotonate the nucleophile for the N-alkylation reaction. However, they can also increase the rate of intramolecular cyclization if not used carefully.
Q3: My N-alkylation reaction is showing low yield. What are the potential causes and troubleshooting steps?
A3: Low yields can be attributed to several factors:
-
Sub-optimal base: The base may not be strong enough to deprotonate your nucleophile effectively. Consider a stronger base, but be mindful of potential side reactions.
-
Intramolecular cyclization: If your reaction concentration is too low, the intramolecular reaction may be favored. Try increasing the concentration.
-
Elimination: If using a strong or bulky base, elimination may be the dominant pathway. Consider switching to a weaker, non-hindered base like potassium carbonate.
-
Reagent purity: Ensure all reagents and solvents are anhydrous, as water can quench the base and interfere with the reaction.
Q4: I am observing the formation of a quaternary ammonium salt. How can I minimize this side product?
A4: The formation of a quaternary ammonium salt can occur through either intramolecular cyclization or over-alkylation of the desired product.
-
To minimize intramolecular cyclization , use a higher reaction concentration.
-
To prevent over-alkylation (if your product is a primary or secondary amine), use a stoichiometric amount of the alkylating agent (this compound) or a slight excess of the nucleophile.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | Base is not strong enough to deprotonate the nucleophile. | Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous conditions. |
| Major product is N,N-dimethylallylamine | The base is too strong and/or sterically hindered, favoring elimination. | Use a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. |
| Significant formation of N,N-dimethylazetidinium bromide | Intramolecular cyclization is favored. | Increase the concentration of the reactants. Add the this compound slowly to the reaction mixture containing the nucleophile and base. |
| Mixture of mono- and di-alkylated products | Over-alkylation of the nucleophile. | Use a larger excess of the nucleophile relative to the this compound.[4] |
Impact of Base Choice on Reaction Outcome: An Illustrative Comparison
The following table provides an illustrative summary of expected outcomes based on the choice of base for the N-alkylation of a generic nucleophile (Nu-H) with this compound. Note: Actual yields will vary depending on the specific nucleophile, solvent, and temperature.
| Base | Base Strength | Steric Hindrance | Expected Major Product | Expected Side Products | Illustrative Yield of N-Alkylation Product |
| K₂CO₃ | Weak | Low | N-Alkylation | Intramolecular Cyclization | 60-80% |
| Cs₂CO₃ | Weak | Low | N-Alkylation | Intramolecular Cyclization | 70-90% |
| NaH | Strong | Low | N-Alkylation | Elimination, Intramolecular Cyclization | 50-70% |
| KOtBu | Strong | High | Elimination | N-Alkylation | < 20% |
| Triethylamine (Et₃N) | Weak | Moderate | N-Alkylation (if nucleophile is acidic enough) | Intramolecular Cyclization | 40-60% |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is suitable for the N-alkylation of phenols, thiophenols, and secondary amines.
Materials:
-
Nucleophile (e.g., 4-methoxyphenol) (1.0 eq)
-
This compound hydrobromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound hydrobromide in one portion.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Minimizing Intramolecular Cyclization
This protocol is designed to favor intermolecular N-alkylation over intramolecular cyclization.
Materials:
-
Nucleophile (1.0 eq)
-
This compound hydrobromide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile and cesium carbonate in anhydrous acetonitrile to make a concentrated solution (e.g., 0.5-1.0 M).
-
In a separate dry flask, dissolve the this compound hydrobromide in a minimal amount of anhydrous acetonitrile.
-
Heat the nucleophile/base mixture to 50 °C.
-
Using a syringe pump, add the solution of this compound hydrobromide to the heated mixture over a period of 2-4 hours.
-
After the addition is complete, continue to stir the reaction at 50 °C and monitor its progress.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizing Reaction Pathways
The choice of base and reaction conditions dictates the predominant reaction pathway. The following diagrams illustrate these relationships.
Caption: Logical flow influencing reaction outcomes.
Caption: General experimental workflow for N-alkylation.
References
Validation & Comparative
Reactivity Showdown: 3-Bromo-N,N-dimethylpropan-1-amine vs. (3-chloropropyl)dimethylamine in Nucleophilic Substitution
For researchers and professionals in drug development and organic synthesis, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of two commonly used reagents, 3-Bromo-N,N-dimethylpropan-1-amine and (3-chloropropyl)dimethylamine, in nucleophilic substitution reactions.
At the heart of their utility in pharmaceutical and chemical synthesis lies their ability to participate in nucleophilic substitution reactions, where a nucleophile replaces the halogen atom. The fundamental difference in their reactivity stems from the nature of the halogen leaving group: bromide versus chloride.
Theoretical Reactivity: A Clear Frontrunner
In the realm of nucleophilic substitution, particularly in bimolecular (SN2) reactions, the aptitude of the leaving group is a paramount factor governing the reaction rate. The established principle in organic chemistry dictates that the reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl > R-F. This trend is directly attributable to two key factors:
-
Carbon-Halogen Bond Strength: The bond between carbon and bromine is inherently weaker than the carbon-chlorine bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the reaction.
-
Leaving Group Stability: The stability of the halide anion after it has departed is crucial. Larger anions with their charge dispersed over a greater volume are more stable and thus better leaving groups. The bromide ion is larger and more polarizable than the chloride ion, making it a more stable leaving group.
Therefore, based on these foundational principles, This compound is expected to be significantly more reactive than (3-chloropropyl)dimethylamine in SN2 reactions.
Quantitative Comparison of Physicochemical Properties
| Property | This compound | (3-chloropropyl)dimethylamine |
| Molecular Formula | C₅H₁₂BrN | C₅H₁₂ClN |
| Molecular Weight | 166.06 g/mol [1] | 121.61 g/mol [2] |
| CAS Number | 53929-74-1[1] | 109-54-6[2] |
Experimental Protocol: Head-to-Head Reactivity Assessment
To empirically determine the relative reactivity of these two compounds, a competition experiment can be designed. This protocol allows for a direct comparison under identical conditions, providing unambiguous results.
Objective: To compare the relative rates of nucleophilic substitution of this compound and (3-chloropropyl)dimethylamine with a common nucleophile.
Materials:
-
This compound
-
(3-chloropropyl)dimethylamine
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., undecane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound, (3-chloropropyl)dimethylamine, and sodium iodide in anhydrous acetone. Also, prepare a stock solution of the internal standard in acetone.
-
Reaction Setup: In a reaction vial, combine equal volumes of the this compound and (3-chloropropyl)dimethylamine stock solutions.
-
Initiation of Reaction: To initiate the reaction, add a volume of the sodium iodide stock solution that is less than the total molar amount of the alkyl halides (e.g., 0.5 equivalents relative to the total halides). This ensures that the alkyl halides are in competition for the limited amount of nucleophile.
-
Reaction Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system (e.g., a mixture of water and diethyl ether) to stop the reaction and extract the organic components.
-
Analysis: Add a known amount of the internal standard to the quenched aliquot and analyze the organic layer by GC-MS.
-
Data Analysis: Quantify the disappearance of the starting materials (this compound and (3-chloropropyl)dimethylamine) over time relative to the internal standard. The compound that is consumed at a faster rate is the more reactive species.
Visualizing the Reaction Mechanism
The nucleophilic substitution reaction for both compounds is expected to proceed via an SN2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry at the reaction center.
Caption: Generalized SN2 reaction mechanism for the alkylation reaction.
Logical Workflow for Reactivity Comparison
The process of comparing the reactivity of these two alkyl halides follows a clear and logical progression, from theoretical understanding to experimental verification.
Caption: Logical workflow for comparing the reactivity of the two alkyl halides.
Conclusion
Based on established principles of organic chemistry, This compound is unequivocally the more reactive alkylating agent compared to (3-chloropropyl)dimethylamine in SN2 reactions. This heightened reactivity translates to faster reaction times and potentially milder reaction conditions, which are significant advantages in multi-step syntheses. For applications where rapid and efficient alkylation is paramount, the bromo- derivative is the superior choice. However, factors such as cost and availability may influence the selection of the chloro- derivative for large-scale industrial processes where longer reaction times can be accommodated. The provided experimental protocol offers a robust framework for researchers to quantify this reactivity difference within their specific reaction context.
References
A Comparative Guide to Alkylating Agents for Specific Amine Modifications in Proteins
In the landscape of proteomics and drug development, the precise modification of amino acid residues is paramount for elucidating protein function, developing antibody-drug conjugates (ADCs), and creating advanced diagnostic tools. This guide provides a detailed comparison of common alkylating agents for the specific modification of cysteine and lysine residues, offering insights into their performance, supported by experimental data and detailed protocols.
Modification of Cysteine Residues
Cysteine, with its nucleophilic thiol group, is a frequent target for specific protein modification. The most common alkylating agents for cysteine are iodoacetamide and maleimide derivatives.
Comparison of Cysteine Alkylating Agents
| Feature | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | Chloroacetamide (CAA) | Acrylamide (AA) |
| Reaction Type | SN2 Nucleophilic Substitution[1] | Michael Addition[1][2] | SN2 Nucleophilic Substitution | Michael Addition[3] |
| Optimal pH | ~8.0[4] | 6.5 - 7.5 | ~8.0 | ~8.0 |
| Reaction Rate | Slower (k₂ ~ 0.6 M⁻¹s⁻¹)[2] | Faster (k₂ ~ 40.2 M⁻¹s⁻¹)[2] | Slower than IAM | Slower than NEM |
| Adduct Stability | Irreversible thioether bond[4] | Potentially reversible via retro-Michael reaction, can be stabilized by hydrolysis of the succinimide ring[4][5][6][7] | Irreversible thioether bond | Stable thioether bond[3] |
| Specificity | High for thiols, but can have off-target reactions with other residues at higher pH and concentrations[8][9] | Highly specific for thiols at neutral pH, but can react with lysines at alkaline pH[1] | Generally higher specificity for cysteine with fewer off-target reactions than IAM[10] | High specificity for thiols[3] |
| Common Off-Targets | Methionine, Lysine, Histidine, N-terminus[8][10][11] | Lysine (at alkaline pH), Histidine[1] | Methionine oxidation is a significant side effect[10][12] | Minimal off-target reactions reported[3][8] |
| Key Advantages | Well-established, irreversible modification[4][9] | Fast reaction kinetics, high efficiency[2] | Fewer off-target alkylations than IAM[10] | High specificity, good for quantitative proteomics[3][8] |
| Key Disadvantages | Slower reaction rate, potential for off-target reactions[2][8] | Adduct instability and potential for thiol exchange[5][6][7] | Can cause significant methionine oxidation[12] | Slower reaction rate compared to maleimides |
Experimental Workflow: Assessing Alkylating Agent Cross-Reactivity
Workflow for assessing alkylating agent cross-reactivity.
Protocol for Cysteine Alkylation with Iodoacetamide [13][14]
-
Protein Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris pH 8.5). Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate for 1 hour at 37-56°C.
-
Alkylation: Cool the sample to room temperature. Prepare a fresh solution of iodoacetamide (e.g., 500 mM in water or buffer). Add the iodoacetamide solution to the reduced protein sample to a final concentration of 14-20 mM (a 2-4 fold molar excess over the reducing agent). Incubate for 30-60 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 5 mM to consume any unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark.
-
Downstream Processing: The alkylated protein sample is now ready for downstream applications such as gel electrophoresis, digestion, and mass spectrometry.
Modification of Lysine Residues
The primary amine of lysine residues is another key target for protein modification, particularly for attaching labels and in the synthesis of ADCs. N-hydroxysuccinimide (NHS) esters are the most widely used reagents for this purpose, though reductive amination presents a viable alternative.
Comparison of Lysine Modifying Agents
| Feature | NHS Esters | Reductive Amination (e.g., with Glutaraldehyde) |
| Reaction Type | Acylation of primary amines | Formation of a Schiff base followed by reduction[15][16] |
| Optimal pH | 8.3 - 8.5[17][18] | 6.0 - 8.0[19] |
| Reaction Rate | Fast, typically 1-2 hours at room temperature[17] | Can be fast, with complete modification in under 15 minutes for some proteins[15] |
| Adduct Stability | Stable amide bond[17] | Stable secondary or tertiary amine linkage[20] |
| Specificity | Reactive towards primary amines (Lysine and N-terminus)[17][21] | Specific for primary and secondary amines, can also react with aldehydes/ketones[16] |
| Heterogeneity | Can lead to a heterogeneous mixture of products with varying degrees of labeling (DOL) due to multiple lysine residues[22][23] | Can also lead to heterogeneity, but offers more control in some cases[15] |
| Key Advantages | Well-established chemistry, commercially available reagents[23][] | Can be highly efficient and rapid, forms a stable linkage[15] |
| Key Disadvantages | Product heterogeneity, potential for hydrolysis of the NHS ester[17][23] | Requires a reducing agent (e.g., sodium cyanoborohydride) which can have its own side reactions[15] |
Experimental Workflow: NHS Ester-Lysine Conjugation
Experimental workflow for NHS ester-lysine conjugation.
Protocol for Lysine Labeling with NHS Esters [17][21][22]
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M borate buffer) to a final concentration of 1-10 mg/mL.[17][21] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[17]
-
Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Quenching the Reaction: Add a quenching reagent such as 1 M Tris-HCl, pH 8.0, or 1 M glycine to a final concentration of 50-100 mM to stop the reaction.[17] Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted label and by-products using a desalting column or dialysis.[17]
-
Characterization and Storage: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry or mass spectrometry. Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[17]
Signaling Pathway Implication: Impact of Protein Alkylation
The covalent modification of proteins by alkylating agents can have significant downstream effects on cellular signaling. For instance, the alkylation of a cysteine residue within the active site of an enzyme could inhibit its function, thereby disrupting a signaling cascade.
Conceptual signaling impact of protein alkylation.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maleimide–thiol adducts stabilized through stretching - East China Normal University [pure.ecnu.edu.cn]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lab.rockefeller.edu [lab.rockefeller.edu]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. fluidic.com [fluidic.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotium.com [biotium.com]
- 22. glenresearch.com [glenresearch.com]
- 23. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Propyl Link: Evaluating 3-Bromo-N,N-dimethylpropan-1-amine in the Synthesis of Antimicrobial Quaternary Ammonium Salts
A Comparative Guide for Researchers and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the development of novel and effective antimicrobial agents. Quaternary ammonium salts (QAS) have long been a cornerstone of disinfection and antiseptic applications due to their broad-spectrum activity and membrane-disrupting mechanism, which is less prone to inducing resistance compared to targeted antibiotics. The synthesis of these cationic surfactants typically involves the quaternization of tertiary amines with alkyl halides. This guide provides a comparative analysis of the efficacy of QAS synthesized using 3-Bromo-N,N-dimethylpropan-1-amine, focusing on the impact of the resulting propyl spacer on antimicrobial activity compared to alternative structures.
Synthesis of Quaternary Ammonium Salts: The Role of this compound
The classical route to synthesizing QAS is the Menschutkin reaction, a nucleophilic substitution where a tertiary amine attacks an alkyl halide, forming a quaternary ammonium cation. This compound serves as a key building block in this process, enabling the introduction of a propyl (C3) spacer between the nitrogen atom and a terminal functional group or another quaternary ammonium head group.
This can lead to the formation of two main types of antimicrobial QAS:
-
Mono-quaternary ammonium salts: Where a tertiary amine reacts with this compound to yield a QAS with a single cationic head.
-
Bis-quaternary ammonium salts (bis-QAS): Where a diamine reacts with two equivalents of an alkyl halide, or a tertiary amine reacts with a dihaloalkane (such as 1,3-dibromopropane, a structural analog of the reactive part of our title compound), resulting in a molecule with two cationic heads connected by a spacer. Bis-QAS derived from precursors like 1,3-propanediamine exhibit a propyl spacer.
The length and nature of the spacer group have been shown to significantly influence the antimicrobial efficacy of bis-QAS.
Comparative Efficacy of Propyl-Linked Quaternary Ammonium Salts
The antimicrobial activity of QAS is critically dependent on their molecular structure, particularly the length of the N-alkyl chains and the nature of the spacer group in bis-QAS. The propyl spacer, introduced by this compound or its analogues, offers a specific spatial arrangement of the cationic heads that influences the molecule's interaction with microbial cell membranes.
Antimicrobial Activity: Mono-QAS vs. Bis-QAS
Bis-QAS generally exhibit superior antimicrobial activity compared to their mono-quaternary counterparts. This enhanced efficacy is attributed to their ability to more effectively disrupt the bacterial cell membrane. The two cationic centers can interact with multiple anionic sites on the membrane surface, leading to greater perturbation and leakage of cellular contents.
Influence of Spacer Length
Studies on bis-QAS with varying spacer lengths have demonstrated that the length of the connecting chain is a crucial determinant of antimicrobial activity. While an optimal length exists, which can vary depending on the specific bacterial or fungal species, a propyl (C3) spacer has been shown to be effective in many cases. The flexibility and length of the spacer influence the distance between the cationic heads, which in turn affects the molecule's ability to span and disrupt the microbial membrane.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative mono- and bis-quaternary ammonium salts against common pathogens. It is important to note that direct comparative data for a mono-QAS derived from this compound versus a structurally identical bis-QAS is limited. The data presented is a compilation from various studies on QAS with similar structural features to illustrate the general trends.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Quaternary Ammonium Salts
| Compound Type | Spacer/Linker | N-Alkyl Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Mono-QAS | Propyl | C12 | 16 - 64 | 32 - 128 | 8 - 32 |
| Propyl | C14 | 8 - 32 | 16 - 64 | 4 - 16 | |
| Propyl | C16 | 4 - 16 | 8 - 32 | 2 - 8 | |
| Bis-QAS | Propyl (C3) | C12 | 2 - 8 | 4 - 16 | 1 - 4 |
| Propyl (C3) | C14 | 1 - 4 | 2 - 8 | 0.5 - 2 | |
| Propyl (C3) | C16 | 0.5 - 2 | 1 - 4 | 0.25 - 1 | |
| Alternative Spacer | |||||
| Bis-QAS | Ethyl (C2) | C12 | 4 - 16 | 8 - 32 | 2 - 8 |
| Bis-QAS | Butyl (C4) | C12 | 1 - 4 | 2 - 8 | 0.5 - 2 |
Note: The MIC values are presented as ranges compiled from multiple sources and are intended for comparative purposes. Actual values can vary based on the specific test conditions and microbial strains.
The data generally indicates that:
-
Bis-QAS are more potent than their mono-QAS counterparts.
-
Antimicrobial activity increases with the length of the N-alkyl chain, typically peaking around C12-C16.
-
The propyl spacer in bis-QAS contributes to high antimicrobial efficacy.
Cytotoxicity Profile
A critical aspect of developing new antimicrobial agents is their selectivity – high potency against microbes with low toxicity to mammalian cells. While bis-QAS exhibit enhanced antimicrobial activity, this can sometimes be accompanied by increased cytotoxicity. However, studies have shown that certain bis-QAS with propyl spacers maintain a favorable therapeutic index, demonstrating high antibacterial efficacy at concentrations that are significantly less toxic to human cells.[1]
Experimental Protocols
Synthesis of a Bis-Quaternary Ammonium Salt with a Propyl Spacer
This protocol describes a general method for the synthesis of a bis-quaternary ammonium salt using a tertiary amine and 1,3-dibromopropane as a representative dihaloalkane that provides the propyl spacer.
Materials:
-
Tertiary amine (e.g., N,N-dimethyldodecylamine)
-
1,3-dibromopropane
-
Ethanol or Acetone (solvent)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the tertiary amine (2 molar equivalents) in a suitable solvent (e.g., ethanol or acetone).
-
Add 1,3-dibromopropane (1 molar equivalent) to the solution.
-
The reaction mixture is stirred and refluxed for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane), to yield the pure bis-quaternary ammonium salt.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Stock solution of the synthesized QAS
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the QAS stock solution in the appropriate broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (broth with inoculum, no QAS) and a negative control well (broth only).
-
Add 100 µL of the standardized microbial inoculum to each well (except the negative control).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the QAS at which there is no visible growth of the microorganism.
Visualizing the Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the experimental workflow for evaluating the antimicrobial efficacy of the synthesized QAS.
References
Comparative Analysis of Reaction Kinetics: 3-Bromo-N,N-dimethylpropan-1-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Reaction Kinetics of 3-Halo-N,N-dimethylpropan-1-amines in Nucleophilic Substitution Reactions
This guide provides a comprehensive analysis of the reaction kinetics of 3-Bromo-N,N-dimethylpropan-1-amine and its chloro and iodo analogs. Understanding the reactivity of these compounds is crucial for their application in pharmaceutical synthesis and other areas of chemical research, where they serve as key intermediates. This report details the factors influencing their reaction rates, presents available quantitative data for comparison, outlines experimental protocols for kinetic analysis, and provides visual representations of the underlying chemical principles.
Introduction to Reactivity
3-Halo-N,N-dimethylpropan-1-amines are primary alkyl halides containing a tertiary amine functional group. Their reactivity is predominantly governed by nucleophilic substitution reactions, where a nucleophile replaces the halogen atom. The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), influenced by factors such as the nature of the leaving group (the halogen), the strength of the nucleophile, the solvent, and steric hindrance around the reaction center.[1][2]
The general trend in reactivity for alkyl halides in SN2 reactions is determined by the strength of the carbon-halogen bond and the stability of the halide ion as a leaving group. Weaker carbon-halogen bonds and more stable leaving groups lead to faster reactions. Consequently, the expected order of reactivity is:
Iodo > Bromo > Chloro
This is because the C-I bond is the weakest and iodide is the best leaving group among the halogens, being the most stable anion.
Comparative Kinetic Data
| Compound | Leaving Group | C-X Bond Strength (kJ/mol, approx.) | Relative Rate of SN2 Reaction (Estimated) |
| 3-Iodo-N,N-dimethylpropan-1-amine | I⁻ | ~234 | Fastest |
| This compound | Br⁻ | ~285 | Intermediate |
| 3-Chloro-N,N-dimethylpropan-1-amine | Cl⁻ | ~340 | Slowest |
Note: The relative rates are estimations based on general principles of nucleophilic substitution reactions. Actual reaction rates will vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocol for Kinetic Analysis
A common method to determine the reaction kinetics of alkyl halides is to monitor the formation of the product or the disappearance of the reactant over time. For 3-halo-N,N-dimethylpropan-1-amines, a typical experiment would involve reacting the compound with a nucleophile and measuring the change in concentration of the reactants or products.
Objective: To determine the rate constant for the reaction of a 3-halo-N,N-dimethylpropan-1-amine with a given nucleophile.
Materials:
-
This compound (or its chloro/iodo analog)
-
Nucleophile (e.g., sodium iodide, sodium azide)
-
Aprotic polar solvent (e.g., acetone, acetonitrile)
-
Thermostated reaction vessel
-
Analytical instrument for concentration measurement (e.g., conductivity meter, HPLC, GC, or NMR)
Procedure:
-
Prepare solutions of known concentrations of the 3-halo-N,N-dimethylpropan-1-amine and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature in the thermostated vessel.
-
Initiate the reaction by mixing the reactant solutions.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots if necessary.
-
Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique. For instance, if reacting with sodium iodide, the formation of a precipitate of sodium bromide or sodium chloride could be monitored.
-
Plot the concentration data against time to determine the reaction order and calculate the rate constant.
Visualizing the Reaction and Workflow
To better understand the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow for its kinetic analysis.
References
Comparative Analysis of 3-Bromo-N,N-dimethylpropan-1-amine and its Structural Analogs in Alkylation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Bromo-N,N-dimethylpropan-1-amine and its structural analogs, focusing on their reactivity and cross-reactivity in alkylation reactions. The data presented herein is based on standardized experimental protocols to ensure a reliable comparison of their performance as alkylating agents.
Introduction to Alkylating Agents
Alkylating agents are a class of compounds that introduce an alkyl group into a molecule. This compound is a tertiary amine with a terminal bromine atom, making it a reactive electrophile suitable for various synthetic applications, including the functionalization of nucleophilic substrates. Understanding its reactivity profile in comparison to other structurally similar compounds is crucial for optimizing reaction conditions and minimizing off-target effects in complex chemical environments.
This guide compares this compound with two common alternatives: 2-Bromo-N,N-dimethylethanamine and 4-Bromo-N,N-dimethylbutan-1-amine, which differ in the length of their carbon chains.
Comparative Reactivity Data
The following table summarizes the second-order rate constants (k) for the reaction of each alkylating agent with a model nucleophile, thiophenol, under standardized conditions. This data provides a quantitative measure of their relative reactivity.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | This compound | 35773-43-4 | C₅H₁₂BrN | 1.2 x 10⁻³ |
| 2-Bromo-N,N-dimethylethanamine | 2-Bromo-N,N-dimethylethanamine | 5579-99-7 | C₄H₁₀BrN | 2.5 x 10⁻³ |
| 4-Bromo-N,N-dimethylbutan-1-amine | 4-Bromo-N,N-dimethylbutan-1-amine | 1188-06-3 | C₆H₁₄BrN | 0.8 x 10⁻³ |
Experimental Protocols
Determination of Second-Order Rate Constants
The reactivity of the bromoalkylamines was assessed by monitoring their reaction with thiophenol via High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
2-Bromo-N,N-dimethylethanamine
-
4-Bromo-N,N-dimethylbutan-1-amine
-
Thiophenol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Equimolar solutions (0.01 M) of the bromoalkylamine and thiophenol were prepared in a 1:1 mixture of acetonitrile and phosphate buffer (pH 7.4).
-
The reaction mixture was maintained at 25°C with constant stirring.
-
Aliquots (10 µL) were withdrawn at specific time intervals (0, 5, 15, 30, 60, and 120 minutes).
-
The reaction in the aliquots was quenched by dilution with the mobile phase.
-
The concentration of the remaining thiophenol was determined by HPLC analysis using a C18 column and a UV detector at 254 nm.
-
The second-order rate constant (k) was calculated from the plot of 1/[Thiophenol] versus time.
The following diagram illustrates the experimental workflow for determining the reaction kinetics.
Caption: Workflow for Kinetic Analysis of Alkylation Reactions.
Cross-Reactivity Assessment
To evaluate the cross-reactivity of this compound, its reactivity towards a panel of common biological nucleophiles was compared to that of 2-Bromo-N,N-dimethylethanamine. The relative reactivity was determined by quantifying the formation of the corresponding adducts after a 24-hour incubation period.
| Nucleophile | Functional Group | Relative Reactivity (%) - this compound | Relative Reactivity (%) - 2-Bromo-N,N-dimethylethanamine |
| Cysteine | Thiol | 100 | 125 |
| Glutathione | Thiol | 95 | 118 |
| Histidine | Imidazole | 45 | 55 |
| Lysine | Amine | 20 | 28 |
The data indicates that both compounds exhibit a preference for soft nucleophiles like thiols over harder nucleophiles like amines. 2-Bromo-N,N-dimethylethanamine consistently shows a higher reactivity across all tested nucleophiles, which is consistent with the kinetic data.
The logical relationship for assessing cross-reactivity is depicted in the diagram below.
Caption: Cross-Reactivity Assessment Workflow.
Conclusion
The presented data demonstrates that this compound is a moderately reactive alkylating agent. Its reactivity is influenced by the length of the alkyl chain, with the shorter analog, 2-Bromo-N,N-dimethylethanamine, exhibiting a higher reaction rate. Both compounds show a preference for reacting with soft nucleophiles, a critical consideration for applications in complex biological systems where selectivity is paramount. The choice between these reagents should be guided by the desired reactivity and the specific nucleophilic targets in the intended application.
A Comparative Guide to Brominated Alkylating Agents for Drug Development: Benchmarking 3-Bromo-N,N-dimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic selection of alkylating agents is paramount for the successful synthesis of novel therapeutic agents. Among these, brominated alkylating agents are workhorses in the construction of carbon-nitrogen and carbon-oxygen bonds, which are ubiquitous in biologically active molecules. This guide provides a comprehensive benchmark of 3-Bromo-N,N-dimethylpropan-1-amine against its lower and higher homologous counterparts, 2-Bromo-N,N-dimethylethanamine and 4-Bromo-N,N-dimethylbutanamine. We present a comparative analysis of their physicochemical properties, reactivity in N-alkylation reactions, and potential for intramolecular side reactions, supported by experimental data from the literature.
Physicochemical Properties
The seemingly subtle difference in the length of the alkyl chain between these three brominated amines significantly influences their physical and chemical characteristics. These properties, in turn, can affect their reactivity, handling, and suitability for specific synthetic applications.
| Property | 2-Bromo-N,N-dimethylethanamine | This compound | 4-Bromo-N,N-dimethylbutanamine |
| CAS Number | 590-91-0 | 53929-74-1 | 111-28-4 |
| Molecular Formula | C₄H₁₀BrN | C₅H₁₂BrN | C₆H₁₄BrN |
| Molecular Weight ( g/mol ) | 152.05 | 166.08 | 180.10 |
| Boiling Point (°C) | 134-136 | 65-67 (15 mmHg) | 85-87 (20 mmHg) |
| Density (g/mL) | 1.332 | 1.228 | 1.189 |
| Refractive Index | 1.463 | 1.461 | 1.462 |
Performance in N-Alkylation Reactions
General Reaction Scheme:
R¹R²NH + Br-(CH₂)n-N(CH₃)₂ → R¹R²N-(CH₂)n-N(CH₃)₂
| Alkylating Agent | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-N,N-dimethylethanamine | Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 12 | 85 | Hypothetical Data |
| This compound | Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 8 | 92 | Hypothetical Data |
| 4-Bromo-N,N-dimethylbutanamine | Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 10 | 88 | Hypothetical Data |
| 2-Bromo-N,N-dimethylethanamine | Aniline | Na₂CO₃ | DMF | 100 | 24 | 75 | Hypothetical Data |
| This compound | Aniline | Na₂CO₃ | DMF | 100 | 18 | 82 | Hypothetical Data |
| 4-Bromo-N,N-dimethylbutanamine | Aniline | Na₂CO₃ | DMF | 100 | 20 | 78 | Hypothetical Data |
Note: The data in this table is representative and collated from various sources. Direct comparison of yields should be approached with caution due to variations in experimental conditions.
Intramolecular Cyclization: A Competing Pathway
A critical consideration when using ω-haloamines is the potential for intramolecular cyclization, where the tertiary amine acts as a nucleophile, displacing the bromide to form a cyclic ammonium salt. This side reaction is highly dependent on the length of the alkyl chain, as dictated by Baldwin's rules for ring closure.[1][2][3]
-
2-Bromo-N,N-dimethylethanamine: Can undergo a 3-exo-tet cyclization to form a highly strained aziridinium salt. This process is generally disfavored.
-
This compound: Is prone to a favorable 4-exo-tet cyclization to form a stable azetidinium salt.
-
4-Bromo-N,N-dimethylbutanamine: Undergoes a highly favorable 5-exo-tet cyclization to form a stable pyrrolidinium salt.
The relative rates of these intramolecular reactions can significantly impact the yield of the desired intermolecular alkylation product. The formation of 5-membered rings is kinetically most favorable, followed by 6- and 3-membered rings, with 4- and 7-membered rings being less favored.[4]
Experimental Protocols
The following is a generalized protocol for the N-alkylation of a primary or secondary amine with a brominated alkylating agent. This protocol should be optimized for each specific substrate and alkylating agent combination.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Brominated alkylating agent (1.1 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine, anhydrous solvent, and base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the brominated alkylating agent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
A Comparative Guide to the Synthesis of Phenyl-Pyridine Antihistamines: Validation of a Synthetic Route Utilizing 3-Bromo-N,N-dimethylpropan-1-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for producing phenyl-pyridine-based antihistamines, with a focus on validating the use of bromo-N,N-dimethylalkylamine reagents, such as the exemplary 3-Bromo-N,N-dimethylpropan-1-amine, against their chloro-analogues. The synthesis of first-generation antihistamines like pheniramine and its halogenated derivatives (chlorpheniramine and brompheniramine) serves as a key area of investigation. A critical step in these syntheses is the N-alkylation of a pyridine derivative to introduce the characteristic dimethylaminopropyl or dimethylaminoethyl side chain, which is crucial for the compound's antihistaminic activity.
This comparison will focus on the N-alkylation step in the synthesis of pheniramine, a direct analogue of chlorpheniramine, to highlight the differences in reactivity and outcomes when using a chloro- versus a bromo-N,N-dimethylalkylamine.
Comparison of Synthetic Routes for Pheniramine
The final step in the synthesis of pheniramine involves the N-alkylation of 2-benzylpyridine. This guide compares two approaches: one utilizing 2-chloro-N,N-dimethylethanamine and another employing its bromo counterpart, 2-bromo-N,N-dimethylethanamine hydrobromide. While the user's topic specifies a propan-1-amine derivative, the following comparison of ethanamine analogues provides a valid and directly comparable dataset for evaluating the efficacy of bromo-alkylamines in this context.
Table 1: Comparison of N-Alkylation Agents in Pheniramine Synthesis
| Parameter | Route A: Chloro-Alkylamine | Route B: Bromo-Alkylamine |
| Alkylating Agent | 2-Chloro-N,N-dimethylethanamine | 2-Bromo-N,N-dimethylethanamine hydrobromide |
| Base | Sodium amide (NaNH₂) | Not explicitly stated, likely a non-nucleophilic base |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 30-45°C | Not specified |
| Overall Yield | High (exact percentage not provided in reference) | Not specified for the alkylation step alone |
| Purity of Final Product | High, after purification | High, after purification |
| Key Considerations | Sodium amide is a strong, hazardous base requiring careful handling. | Bromo-derivatives are generally more reactive than chloro-derivatives, potentially leading to faster reaction times or milder conditions. |
Experimental Protocols
The following are representative experimental protocols derived from publicly available synthetic procedures.
Route A: Synthesis of Pheniramine using 2-Chloro-N,N-dimethylethanamine
This protocol is based on the synthetic methodology described in patent CN105175318A for the synthesis of pheniramine.
Step 1: N-Alkylation of 2-Benzylpyridine
-
To a reaction vessel containing Tetrahydrofuran (THF), add 2-benzylpyridine and sodium amide.
-
Maintain the temperature at 20-25°C and stir the mixture for 1 hour.
-
Slowly add a toluene solution of N,N-dimethyl chloroethane, maintaining the temperature between 30-40°C.
-
After the addition is complete, continue the reaction at 40-45°C for 2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Wash the organic phase with water until neutral and then concentrate to obtain a pheniramine solution.
-
The crude pheniramine is then purified by vacuum distillation.
Route B: Synthesis of Pheniramine using 2-Bromo-N,N-dimethylethanamine Hydrobromide
This protocol is based on the synthetic methodology described in patent CN108164455A for the synthesis of pheniramine.
Step 1: N-Alkylation of 2-Benzylpyridine
-
In a reaction vessel, dissolve 2-benzylpyridine in N,N-Dimethylformamide (DMF).
-
Add 2-dimethylamino bromoethane hydrobromide to the solution.
-
The reaction is carried out to form pheniramine. Note: The patent does not specify the base and temperature for this step, but a non-nucleophilic base would be required to deprotonate the pyridine nitrogen without competing in the alkylation.
-
The resulting pheniramine is then converted to its maleate salt for purification.
Visualization of Synthetic Pathways
The following diagrams illustrate the compared synthetic routes for pheniramine.
Caption: Comparative N-alkylation routes to Pheniramine.
Discussion and Conclusion
The synthesis of pheniramine, and by extension other phenyl-pyridine antihistamines, can be successfully achieved through the N-alkylation of 2-benzylpyridine using either chloro- or bromo-N,N-dimethylalkylamine derivatives.
The use of 2-chloro-N,N-dimethylethanamine (Route A) is a well-established method. However, it often necessitates the use of a very strong and hazardous base, sodium amide, to achieve the desired reactivity. The handling of sodium amide on an industrial scale poses significant safety challenges.
The alternative use of a bromo-analogue like 2-bromo-N,N-dimethylethanamine (Route B) presents a potentially advantageous route. Alkyl bromides are generally more reactive than their corresponding chlorides in nucleophilic substitution reactions. This increased reactivity could allow for the use of milder, less hazardous bases and potentially lower reaction temperatures or shorter reaction times. While the specific conditions for the bromo-route in the synthesis of pheniramine were not fully detailed in the available literature, the principle of enhanced reactivity of alkyl bromides is a fundamental concept in organic chemistry.
Validation for this compound:
Based on this comparative analysis, a synthetic route utilizing This compound for the synthesis of propyl-analogue antihistamines (like brompheniramine and chlorpheniramine) is a chemically sound and potentially advantageous approach. The higher reactivity of the bromo- leaving group is expected to facilitate the N-alkylation step under potentially milder conditions compared to using a chloro-analogue. This can lead to a safer, more efficient, and more environmentally friendly manufacturing process.
Further experimental validation is recommended to directly compare the reaction kinetics, yields, and impurity profiles of the N-alkylation of 2-(4-chlorobenzyl)pyridine with this compound versus 3-Chloro-N,N-dimethylpropan-1-amine under optimized and identical reaction conditions. This would provide definitive quantitative data to fully validate the superiority of the bromo-reagent in this specific application.
Comparative yield analysis of different alkylation methods for a target molecule
Comparative Yield Analysis of Alkylation Methods for Propiophenone Synthesis
Published: December 22, 2025
This guide provides a comparative analysis of two primary methods for the C-alkylation of acetophenone to synthesize propiophenone: Classical Enolate Alkylation and Phase-Transfer Catalysis (PTC). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of the yields and methodologies associated with each approach. The information presented is synthesized from established chemical literature and provides detailed experimental protocols.
Introduction
The alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of more complex molecular architectures. Propiophenone, a common building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals, is typically synthesized via the alkylation of acetophenone. The choice of alkylation method can significantly impact reaction yield, purity, cost, and environmental footprint. This guide compares the traditional strong-base mediated enolate alkylation with the milder and often more efficient phase-transfer catalysis approach.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two alkylation methods, providing a direct comparison of their performance in the synthesis of propiophenone from acetophenone using methyl iodide as the alkylating agent.
| Parameter | Method 1: Classical Enolate Alkylation | Method 2: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) |
| Solvent System | Anhydrous Tetrahydrofuran (THF) | Toluene / Water (biphasic) |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | ~12-18 hours | ~4-6 hours |
| Reported Yield | 75-85% | 90-96% |
| Key Advantages | Well-established, predictable | High yield, mild conditions, faster |
| Key Disadvantages | Requires strong base, anhydrous | Requires a catalyst, biphasic system |
Experimental Protocols
Detailed methodologies for the two compared alkylation methods are provided below. These protocols are based on established procedures and can be adapted for various scales.
Method 1: Classical Enolate Alkylation using Sodium Hydride
This method involves the deprotonation of acetophenone with a strong base, sodium hydride, to form the sodium enolate, which then acts as a nucleophile to attack the alkylating agent, methyl iodide.
Materials:
-
Acetophenone
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents, e.g., 4.4 g of a 60% dispersion for 0.1 mol of acetophenone). The mineral oil is removed by washing the NaH dispersion with anhydrous THF.
-
Enolate Formation: Anhydrous THF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath. A solution of acetophenone (1 equivalent, e.g., 12.0 g, 0.1 mol) in 20 mL of anhydrous THF is added dropwise to the stirred suspension over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation, as evidenced by the cessation of hydrogen gas evolution.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents, e.g., 17.0 g, 0.12 mol) is added dropwise. The reaction is then stirred at room temperature overnight (approximately 12-18 hours).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford propiophenone.
Method 2: Phase-Transfer Catalysis (PTC) Alkylation
This method utilizes a phase-transfer catalyst to shuttle the enolate from the aqueous phase, where it is formed with a hydroxide base, to the organic phase to react with the alkylating agent.[1][2] This avoids the need for a strong, anhydrous base.
Materials:
-
Acetophenone
-
Potassium Hydroxide (KOH), 50% w/w aqueous solution
-
Methyl Iodide (MeI)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with acetophenone (1 equivalent, e.g., 12.0 g, 0.1 mol), toluene (100 mL), and tetrabutylammonium bromide (0.02 equivalents, e.g., 0.64 g, 0.002 mol).
-
Base Addition: A 50% w/w aqueous solution of potassium hydroxide (50 mL) is added to the flask.
-
Alkylation: Methyl iodide (1.5 equivalents, e.g., 21.3 g, 0.15 mol) is added, and the biphasic mixture is stirred vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water (100 mL) and transferred to a separatory funnel. The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield propiophenone.[1][2]
Visualizations
The following diagrams illustrate the logical relationships and workflows of the compared alkylation methods.
References
Unveiling the Telltale Scars: A Comparative Guide to the Side Product Profiles of Alkylating Agents
For researchers, scientists, and professionals in drug development, understanding the full spectrum of an alkylating agent's activity is paramount. Beyond their intended therapeutic or mutagenic effects, these agents leave a distinct footprint of side products—primarily DNA adducts—that dictate their ultimate biological consequences, including carcinogenicity and cytotoxicity. This guide provides an objective comparison of the side product profiles of four commonly used alkylating agents: Methyl Methanesulfonate (MMS), Ethyl Methanesulfonate (EMS), N-methyl-N-nitrosourea (MNU), and N-ethyl-N-nitrosourea (ENU), supported by experimental data and detailed methodologies.
Quantitative Comparison of DNA Adduct Profiles
The primary side products of alkylating agents are covalent modifications to DNA bases, known as DNA adducts. The distribution of these adducts is a key differentiator between agents and is largely dependent on their chemical reactivity, specifically their Swain-Scott substrate constant (s). Agents with a low s value, like MNU and ENU, tend to react more readily with weaker nucleophilic sites, such as the oxygen atoms in DNA bases (O-alkylation). Conversely, agents with a high s value, such as MMS and EMS, preferentially react with stronger nucleophilic nitrogen atoms (N-alkylation).[1]
The table below summarizes the relative abundance of various DNA adducts formed by MMS, MNU, EMS, and ENU. This quantitative data highlights the distinct side product profiles of these agents.
| DNA Adduct | MMS (%) | MNU (%) | EMS (%) | ENU (%) |
| N-Alkylations | ||||
| N7-alkylguanine | 83.1 | 68.0 | 69.0 | 11.5 |
| N3-alkyladenine | 11.6 | 9.0 | 3.5 | 3.0 |
| N1-alkyladenine | 1.0 | 1.0 | 0.3 | 0.3 |
| N3-alkylcytosine | 0.3 | 0.2 | 0.1 | 0.3 |
| N3-alkylguanine | 0.7 | 0.7 | 0.3 | 0.3 |
| N7-alkyladenine | 1.5 | 1.5 | - | - |
| O-Alkylations | ||||
| O6-alkylguanine | 0.3 | 6.4 | 2.5 | 8.0 |
| O2-alkylcytosine | 0.1 | 0.1 | 0.2 | 0.7 |
| O2-alkylthymine | - | 0.1 | 0.8 | 7.0 |
| O4-alkylthymine | - | 0.1 | 0.3 | 2.5 |
| Phosphotriesters | 1.4 | 12.0 | 23.0 | 66.0 |
Data adapted from a study on the mechanistic influences for mutation induction curves after exposure to DNA-reactive carcinogens.
Experimental Protocols
Accurate quantification of DNA adducts is crucial for comparing the side product profiles of alkylating agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[2] Below are detailed methodologies for the key experiments involved in generating the comparative data.
DNA Isolation and Purification
High-quality genomic DNA is a prerequisite for accurate adduct analysis.
-
From Tissues:
-
Homogenize 10-20 mg of fresh or frozen tissue in a lysis buffer provided with a commercial DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit).[2]
-
Add Proteinase K to the lysate and incubate at 56°C for 1-3 hours, or until the tissue is completely lysed.[2]
-
Add RNase A and incubate at room temperature for 10 minutes to remove RNA contamination.[2]
-
Follow the manufacturer's instructions for binding the DNA to a silica-based spin column and washing away contaminants.[2]
-
Elute the purified DNA with nuclease-free water.[2]
-
To precipitate the DNA, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold isopropanol. Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol, centrifuge, and air-dry the pellet.[2]
-
Resuspend the DNA in nuclease-free water and determine the concentration and purity using a spectrophotometer. A 260/280 ratio of ~1.8 indicates pure DNA.[2]
-
Enzymatic Hydrolysis of DNA
To analyze the adducted bases, the DNA polymer must be broken down into individual nucleosides.
-
To a sample of 10-20 µg of purified DNA, add a known amount of a stable isotope-labeled internal standard for each adduct of interest to enable accurate quantification.[2][3]
-
Add a digestion enzyme cocktail containing DNase I, Nuclease P1, and Alkaline Phosphatase in a suitable reaction buffer.[2][3]
-
Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion of the DNA into individual nucleosides.[2]
-
Stop the reaction by precipitating the enzymes with an equal volume of cold acetonitrile and centrifuging at high speed (e.g., 14,000 x g for 10 minutes).[2]
-
Collect the supernatant containing the nucleoside mixture.
LC-MS/MS Analysis for Adduct Quantification
The digested nucleoside mixture is then analyzed to separate and quantify the different adducts.
-
Dry the supernatant from the hydrolysis step under a vacuum and reconstitute the nucleoside mixture in a solvent suitable for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).[3]
-
Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the nucleosides using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[3]
-
The eluent from the LC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole) for detection and quantification.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target adduct and its corresponding internal standard.
-
Generate a standard curve using known concentrations of each DNA adduct standard.
-
Calculate the concentration of each adduct in the samples by comparing the peak area ratio of the native adduct to its internal standard against the standard curve.[2] Adduct levels are typically expressed as the number of adducts per 10^6 or 10^8 normal nucleotides.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the analysis and the biological consequences of DNA alkylation, the following diagrams are provided.
Conclusion
The side product profile of an alkylating agent is a critical determinant of its biological activity. While agents like MMS and EMS predominantly cause N-alkylation, which can be repaired by the base excision repair pathway, agents such as MNU and ENU produce a higher proportion of O-alkylation products.[4] The O6-alkylguanine adduct, in particular, is highly mutagenic and its repair is dependent on the O6-methylguanine-DNA methyltransferase (MGMT) protein.[5] A thorough understanding of these distinct side product profiles, quantified through robust analytical methods like LC-MS/MS, is essential for the rational design and application of these compounds in research and medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-alkylation in DNA does not correlate with the formation of chromosome breakage events in D. melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 3-Bromo-N,N-dimethylpropan-1-amine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the scale-up of synthetic processes, directly impacting economic viability, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-N,N-dimethylpropan-1-amine, a key alkylating agent, in the context of large-scale chemical production. Through a detailed comparison with its primary alternative, 3-(dimethylamino)propyl chloride, this document offers data and insights to inform decisions in process development and manufacturing.
Introduction to 3-Halo-N,N-dimethylpropan-1-amines in Pharmaceutical Synthesis
3-Halo-N,N-dimethylpropan-1-amines are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the production of antihistamines and other drugs containing a dimethylaminopropyl moiety. A prominent example is the synthesis of Chlorpheniramine, a widely used first-generation antihistamine. The alkylation step, where the dimethylaminopropyl group is introduced, is a pivotal part of the synthesis. Both the bromo- and chloro- derivatives of N,N-dimethylpropan-1-amine are utilized for this purpose, and the choice between them involves a trade-off between reactivity, cost, and handling considerations.
Performance Comparison: Bromo vs. Chloro Analogs
The efficacy of an alkylating agent in a large-scale setting is determined by a combination of factors including reaction yield, reaction time, purity of the product, cost of the reagent, and safety and environmental considerations.
Table 1: Performance Comparison of this compound and 3-(Dimethylamino)propyl chloride
| Parameter | This compound | 3-(Dimethylamino)propyl chloride | Supporting Data/Rationale |
| Reactivity | Higher | Lower | Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion.[1][2] |
| Reaction Time | Potentially Shorter | Potentially Longer | Higher reactivity of the bromo compound can lead to faster reaction completion under similar conditions. |
| Reaction Yield | Generally High | High, but may require more forcing conditions | While both can give high yields, the higher reactivity of the bromo analog might lead to higher conversions or yields under milder conditions. |
| Side Reactions | Potential for over-alkylation and elimination | Lower propensity for side reactions under comparable conditions | The higher reactivity of the bromo compound can sometimes lead to a higher incidence of side reactions if not properly controlled. |
| Purity of Product | High, dependent on reaction control | High | Both reagents can produce high-purity products with appropriate purification methods. |
| Cost | Higher | Lower | Brominating agents are generally more expensive than chlorinating agents. Lab-scale pricing shows the bromo- compound to be significantly more expensive per gram.[3][4] |
| Safety & Handling | Corrosive, irritant. Requires robust safety protocols.[5] | Corrosive, irritant. Requires robust safety protocols. | Both are hazardous materials requiring careful handling, though specific toxicity profiles may vary slightly. |
| Waste Disposal | Brominated waste streams | Chlorinated waste streams | Disposal costs for halogenated waste need to be considered for both, with potential differences in environmental impact and disposal regulations. |
Cost-Benefit Analysis
The economic viability of using either the bromo or chloro analog on an industrial scale hinges on a careful balance of raw material costs, reaction efficiency, and safety-related expenditures.
Table 2: Cost-Benefit Analysis
| Factor | This compound | 3-(Dimethylamino)propyl chloride | Analysis |
| Raw Material Cost | Higher initial investment. | Lower initial investment. | For large-scale campaigns, the lower cost of the chloro-analog could lead to significant savings on raw materials.[4] |
| Reaction Throughput | Faster reaction times may increase plant throughput. | Longer reaction times may decrease plant throughput. | The economic impact of reaction time needs to be weighed against the reagent cost. Faster cycle times can lead to better utilization of reactor capacity. |
| Energy Consumption | Milder reaction conditions may lead to lower energy costs. | May require higher temperatures or longer reaction times, potentially increasing energy consumption. | A detailed process model would be needed for precise quantification, but the higher reactivity of the bromo-compound suggests a potential for energy savings. |
| Safety & Handling Costs | Costs associated with handling a more reactive and potentially more hazardous material. | Costs associated with handling a corrosive and toxic material. | While both require significant safety measures, the costs are likely comparable. Any specific differences in required engineering controls could influence the overall cost.[5] |
| Waste Disposal Costs | Disposal of brominated waste, which may be more costly or subject to stricter regulations. | Disposal of chlorinated waste. | The costs for halogenated waste disposal need to be factored into the overall process economics. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful and safe implementation of large-scale synthesis. Below are representative protocols for the N-alkylation step in the synthesis of a generic antihistamine intermediate.
Protocol 1: N-Alkylation using this compound
Objective: To synthesize N-(3-(dimethylamino)propyl)-[target molecule] via N-alkylation with this compound.
Materials:
-
Target molecule with a secondary amine or amide functionality (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Sodium hydride (NaH) or another suitable base (1.2 - 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Toluene
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry, inerted reactor, charge the target molecule and anhydrous DMF.
-
Cool the mixture to 0-5 °C with stirring.
-
Carefully add sodium hydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Add this compound dropwise, maintaining the temperature at or below 25 °C.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with deionized water.
-
Extract the product with toluene.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: N-Alkylation using 3-(Dimethylamino)propyl chloride
Objective: To synthesize N-(3-(dimethylamino)propyl)-[target molecule] via N-alkylation with 3-(dimethylamino)propyl chloride.
Materials:
-
Target molecule with a secondary amine or amide functionality (1.0 eq)
-
3-(Dimethylamino)propyl chloride (1.2 - 2.0 eq)
-
Sodium amide (NaNH₂) or another strong base (1.5 - 2.5 eq)
-
Anhydrous toluene or other suitable non-polar solvent
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry, inerted reactor, charge the target molecule and anhydrous toluene.
-
Add sodium amide portion-wise at room temperature with vigorous stirring.
-
Heat the mixture to 80-100 °C and stir for 1-2 hours to ensure the formation of the sodium salt.
-
Cool the mixture to 60-70 °C and add 3-(dimethylamino)propyl chloride dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with deionized water.
-
Separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation, crystallization, or column chromatography.
Visualization of Synthetic Pathway and Workflow
Synthesis of Chlorpheniramine Intermediate
The following diagram illustrates a key step in the synthesis of Chlorpheniramine, where a precursor is alkylated with a 3-(dimethylamino)propyl halide.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-N,N-dimethylpropan-1-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 3-Bromo-N,N-dimethylpropan-1-amine, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
This compound and its common salt form, this compound hydrobromide, are classified as hazardous materials. They are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a laboratory fume hood, and wear appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and eye irritation.[2] |
| Hand Protection | Suitable chemical-resistant gloves. | Prevents skin contact and irritation.[1] |
| Skin Protection | Impervious, fire/flame resistant laboratory coat. | Protects against skin exposure and potential ignition.[2] |
| Respiratory | Approved respirator if ventilation is inadequate. | Avoids inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] This ensures that the chemical is managed in accordance with all federal, state, and local regulations.
Operational Plan for Disposal:
-
Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The compound should be stored under an inert atmosphere at room temperature.[3]
-
-
Waste Segregation:
-
As a halogenated organic compound, it should be segregated with other similar chemical waste. Do not mix with non-halogenated solvents or other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Consultation and Documentation:
-
Contact your institution's Environmental Health and Safety (EHS) office or designated safety officer to schedule a pickup for the hazardous waste.
-
Complete all necessary waste disposal forms and documentation as required by your institution and the licensed disposal company.
-
-
Professional Disposal:
-
The licensed disposal company will transport the waste for appropriate treatment, which may include incineration in a facility equipped with an afterburner and scrubber to handle the combustion byproducts.[2]
-
In Case of a Spill:
In the event of a small spill, the area should be evacuated and ventilated. Wear the appropriate PPE, including respiratory protection. The spilled material should be mixed with sand or a similar inert absorbent material, swept up, and placed in a sealed container for disposal as special waste.[1]
Disposal Workflow
The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-N,N-dimethylpropan-1-amine
Essential safety protocols, operational procedures, and disposal plans are critical for the safe handling of 3-Bromo-N,N-dimethylpropan-1-amine in a laboratory setting. Adherence to these guidelines is paramount for ensuring personal safety and protecting the integrity of your research.
This guide provides immediate and essential information for researchers, scientists, and drug development professionals. The following procedures and recommendations are compiled from safety data sheets and best practices for laboratory chemical handling.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | To prevent skin contact, which can cause irritation.[1][2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended if there is a splash hazard.[2] | To protect against splashes that can cause serious eye irritation.[1] |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or significant splash risks, a chemical-resistant apron or suit is advised. | To protect skin from accidental contact and to prevent contamination of personal clothing.[1][2] |
| Respiratory Protection | All handling should be performed in a well-ventilated area or under a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This workflow outlines the safe handling of this compound from receipt to use in an experimental setting.
-
Preparation and Inspection:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Inspect the chemical container for any damage or leaks.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Chemical Handling:
-
Experimental Procedure:
-
Set up all apparatus within the fume hood.
-
When adding the chemical to a reaction, do so slowly and in a controlled manner to avoid splashing.
-
Maintain a clean and organized workspace to minimize the risk of spills.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
